Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
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Properties
IUPAC Name |
ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-14-10(13)11(2)4-6-12(7-5-11)15-8-9-16-12/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWAGFFGWYTECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597294 | |
| Record name | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-88-9 | |
| Record name | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a valuable spirocyclic compound with applications in medicinal chemistry and drug discovery. This document provides a plausible and detailed synthetic route, including experimental protocols and key reaction parameters, based on established organic chemistry principles.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from the readily available Ethyl 4-methyl-2-oxocyclohexanecarboxylate. The core of this strategy involves:
-
Ketalization: The protection of the ketone functional group in the starting material as an ethylene ketal. This is a crucial step to prevent side reactions at the ketone during the subsequent alkylation.
-
Alkylation: The introduction of a methyl group at the α-position to the ester functionality (C-8 of the spirocyclic system) via enolate chemistry.
This approach offers a straightforward and efficient pathway to the target molecule.
Experimental Protocols
Step 1: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Intermediate)
This step involves the acid-catalyzed ketalization of Ethyl 4-methyl-2-oxocyclohexanecarboxylate with ethylene glycol. The use of a Dean-Stark apparatus is recommended to remove the water generated during the reaction and drive the equilibrium towards the product.
Reaction Scheme:
Starting Material: Ethyl 4-methyl-2-oxocyclohexanecarboxylate Reagents: Ethylene glycol, p-Toluenesulfonic acid Product: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Detailed Protocol:
-
To a solution of Ethyl 4-methyl-2-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent such as toluene or benzene, add ethylene glycol (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser, and heat the mixture to reflux.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
Step 2: Synthesis of this compound (Final Product)
The second step is the alkylation of the intermediate ester with methyl iodide using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.
Reaction Scheme:
Starting Material: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Reagents: Lithium diisopropylamide (LDA), Methyl iodide Product: this compound
Detailed Protocol:
-
Prepare a solution of LDA in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool it to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) in dry THF.
-
Slowly add the solution of the ester to the LDA solution at -78 °C with stirring. Allow the mixture to stir for a period to ensure complete enolate formation.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C and then slowly warm to room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reagents and Reaction Conditions for Step 1 (Ketalization)
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |
| Ethyl 4-methyl-2-oxocyclohexanecarboxylate | C10H16O3 | 184.23 | 1.0 |
| Ethylene glycol | C2H6O2 | 62.07 | 1.2 |
| p-Toluenesulfonic acid | C7H8O3S | 172.20 | 0.05 |
| Solvent | Toluene | - | - |
| Temperature | Reflux | - | - |
| Reaction Time | Several hours | - | - |
| Yield | Not reported | - | - |
Table 2: Reagents and Reaction Conditions for Step 2 (Alkylation)
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | C11H18O4 | 214.26 | 1.0 |
| Lithium diisopropylamide (LDA) | C6H14LiN | 107.12 | 1.1 |
| Methyl iodide | CH3I | 141.94 | 1.1 |
| Solvent | THF | - | - |
| Temperature | -78 °C to RT | - | - |
| Reaction Time | Not reported | - | - |
| Yield | Not reported | - | - |
Visualizations
Synthetic Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Workflow
Caption: Detailed experimental workflow for the two-step synthesis.
An In-depth Technical Guide on the Chemical Properties of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a protected cyclohexanone moiety and an ethyl ester functional group. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry and materials science. The spiroketal acts as a protective group for the ketone, allowing for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₄ | PubChem[1] |
| Molecular Weight | 228.28 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 24730-88-9 | PubChem[1] |
| Appearance | Colorless to Yellow Liquid (for analogous compounds) | Sigma-Aldrich |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 228.136159 g/mol | PubChem[1] |
| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for the title compound is not widely published. However, data for the closely related analogue, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, can provide valuable insights into the expected spectral characteristics.
For the analogue, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate:
-
¹H NMR Spectrum: Spectral data is available, which can be used to infer the expected shifts for the title compound.[2]
-
¹³C NMR, IR, and Mass Spectrometry: While specific data is not detailed, commercial suppliers indicate the availability of these spectra.[2]
It is anticipated that the ¹H NMR spectrum of this compound would show characteristic signals for the ethyl group (a quartet and a triplet), the spiroketal protons, and the cyclohexane ring protons. The key differentiating feature would be a singlet corresponding to the methyl group at the C8 position. In the ¹³C NMR spectrum, a quaternary carbon signal for C8 would be expected, in addition to the signals for the methyl, ethyl, and spiroketal carbons.
Synthesis and Experimental Protocols
A general and adaptable method for the synthesis of this compound involves a two-step process starting from a commercially available precursor. The following is a plausible experimental protocol based on known organic chemistry principles and analogous syntheses.
Logical Workflow for Synthesis
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a similar methyl ester.
Materials:
-
Ethyl 2-methyl-4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard glassware for reflux and extraction
Procedure:
-
To a solution of ethyl 2-methyl-4-oxocyclohexanecarboxylate in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the ester and the spiroketal functional groups.
Hydrolysis of the Ester
The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
-
Acid-Catalyzed Hydrolysis: Refluxing the ester with a dilute mineral acid (e.g., HCl or H₂SO₄) will lead to the carboxylic acid and ethanol. The reaction is reversible.
-
Base-Catalyzed Saponification: Treatment with an aqueous base (e.g., NaOH or KOH) followed by acidic workup will irreversibly produce the carboxylic acid.
Caption: Hydrolysis of the ester functional group.
Reduction of the Ester
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol.
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for reactions under anhydrous conditions
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C, add a solution of this compound in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography or distillation.
Caption: Reduction of the ester to a primary alcohol.
Deprotection of the Ketal
The 1,4-dioxaspiro[4.5]decane group is a protective group for a ketone. It is stable to basic and nucleophilic conditions but can be removed under acidic conditions to regenerate the ketone functionality. This would yield ethyl 2-methyl-4-oxocyclohexanecarboxylate.
Potential Biological Activity and Signaling Pathways
While there is no direct experimental evidence for the biological activity of this compound, the broader class of 1,4-dioxaspiro[4.5]decane derivatives has shown significant promise in medicinal chemistry.
-
5-HT1A Receptor Agonism: Certain derivatives of 1,4-dioxaspiro[4.5]decane have been identified as potent and selective agonists for the 5-HT1A serotonin receptor, suggesting potential applications in the treatment of anxiety and depression.[3]
-
Sigma-1 (σ1) Receptor Ligands: Radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as ligands for the σ1 receptor and have shown potential as imaging agents for tumors.[4][5]
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Some 1,3,8-triazaspiro[4.5]decane derivatives have been investigated as inhibitors of the mPTP, a potential therapeutic target for ischemia-reperfusion injury.
Given these precedents, it is plausible that this compound or its derivatives could be explored for similar biological activities. Further research, including in vitro screening and biological assays, is necessary to elucidate any potential pharmacological effects.
Hypothetical Drug Discovery Workflow
References
- 1. This compound | C12H20O4 | CID 19004805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate(1489-97-0) 1H NMR [m.chemicalbook.com]
- 3. iris.unimore.it [iris.unimore.it]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
Elucidation of the Molecular Structure of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. The following sections detail the molecular characteristics, a plausible synthetic pathway, and the analytical methodologies employed to confirm its structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Compound Overview
This compound is a spirocyclic ester with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol .[1] Its structure features a cyclohexane ring with a spiro-linked 1,3-dioxolane group and an ethyl carboxylate and a methyl group attached to the same carbon atom.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 24730-88-9[1] |
| Molecular Formula | C₁₂H₂₀O₄[1] |
| Molecular Weight | 228.28 g/mol [1] |
| Canonical SMILES | CCOC(=O)C1(CCC2(CC1)OCCO2)C[1] |
Synthesis Pathway
References
Spectroscopic and Synthetic Overview of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Technical Report
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the available spectroscopic data and synthetic methodologies for Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. Following a comprehensive search of chemical databases, scientific literature, and patent repositories, it has been determined that detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound is not publicly available at this time.
While direct data for the target molecule is absent, this report provides key physical and computed properties for this compound. Furthermore, a plausible synthetic route is outlined, based on established chemical principles for analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound, primarily derived from computational data, is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₄ | PubChem[1] |
| Molecular Weight | 228.28 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 24730-88-9 | PubChem[1] |
Proposed Experimental Protocols
Although a specific experimental protocol for the synthesis of this compound has not been found in the reviewed literature, a viable synthetic pathway can be proposed based on the well-established synthesis of similar spirocyclic ketals. The logical precursor for the target molecule would be Ethyl 2-methyl-4-oxocyclohexanecarboxylate.
The proposed synthesis involves an acid-catalyzed ketalization reaction. This reaction protects the ketone functional group of the cyclohexanone ring by converting it into a 1,3-dioxolane ring using ethylene glycol.
Proposed Synthesis of this compound
-
Reaction: Ketalization of Ethyl 2-methyl-4-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reagents:
-
Ethyl 2-methyl-4-oxocyclohexanecarboxylate
-
Ethylene glycol (in slight excess)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous solvent (e.g., toluene or benzene)
-
-
Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Procedure (General):
-
To a solution of Ethyl 2-methyl-4-oxocyclohexanecarboxylate in the chosen anhydrous solvent, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound, from the purified product to the acquisition of key spectroscopic data.
References
An In-depth Technical Guide to Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS Number: 24730-88-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, with CAS number 24730-88-9, is a spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly as an intermediate in the development of bioactive molecules. While direct biological data for this specific compound is limited in publicly available literature, its structural motifs are present in compounds targeting various biological pathways, highlighting its potential as a valuable building block in pharmaceutical research.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₄ | [1] |
| Molecular Weight | 228.28 g/mol | [1] |
| CAS Number | 24730-88-9 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 297.0 ± 40.0 °C (Predicted) | |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 228.136159 g/mol | [1] |
| Monoisotopic Mass | 228.136159 g/mol | [1] |
| Topological Polar Surface Area | 44.8 Ų | [1] |
| Heavy Atom Count | 16 | [1] |
| Complexity | 258 | [1] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from ethyl 4-oxocyclohexanecarboxylate. The first step involves the protection of the ketone functionality as a cyclic ketal, followed by the methylation of the α-carbon to the ester group.
Experimental Protocol
Step 1: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This step involves the ketalization of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol.
-
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of ethyl 4-oxocyclohexanecarboxylate in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. The product is often used in the next step without further purification.
-
Step 2: Synthesis of this compound
This step involves the α-methylation of the ester obtained in the previous step.
-
Materials:
-
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
-
Lithium diisopropylamide (LDA) or another suitable strong base
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture and stir for 1 hour at -78 °C to generate the enolate.
-
Add methyl iodide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Discovery
While specific biological activity for this compound has not been extensively reported, its structural class, spirocyclic carboxylates, are recognized as privileged scaffolds in medicinal chemistry.[2] The rigid spirocyclic core can orient substituents in well-defined spatial arrangements, which can lead to enhanced binding affinity and selectivity for biological targets.[2]
Derivatives of the parent compound, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, have been utilized as intermediates in the synthesis of various biologically active molecules, including:
-
Analgesics: As precursors to arylcyclohexanone analgesics.
-
Enzyme Inhibitors: In the development of metalloproteinase inhibitors.
-
Receptor Modulators: For the synthesis of benzimidazole derivatives as therapeutic TRPM8 receptor modulators.
-
Apoptosis Inducing Agents.
Hypothetical Role as a DGAT1 Inhibitor Intermediate
Recent research has highlighted the potential of novel spirocyclic carboxylic acids as potent and orally bioavailable inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1).[3] DGAT1 is a key enzyme in the synthesis of triglycerides, and its inhibition is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.
The structural features of this compound make it a plausible intermediate for the synthesis of DGAT1 inhibitors. The spirocyclic core provides a rigid scaffold, and the ester functionality can be hydrolyzed to the corresponding carboxylic acid, a common feature in many DGAT1 inhibitors for interacting with the enzyme's active site.
Postulated Signaling Pathway Involvement
Caption: Proposed mechanism of DGAT1 inhibition by a spirocyclic carboxylate.
Spectroscopic Data
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Expected signals would include a triplet for the ethyl ester methyl group (~1.2 ppm), a quartet for the ethyl ester methylene group (~4.1 ppm), a singlet for the methyl group at the 8-position (~1.1-1.3 ppm), a multiplet for the dioxolane protons (~3.9 ppm), and multiplets for the cyclohexyl protons. |
| ¹³C NMR | Key signals would be observed for the carbonyl carbon of the ester (~175 ppm), the spiro carbon (~108 ppm), the quaternary carbon at the 8-position, the carbons of the dioxolane ring (~64 ppm), and the carbons of the ethyl and methyl groups. |
| IR (Infrared) Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1730 cm⁻¹. C-O stretching bands for the ester and ketal would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 228, along with characteristic fragmentation patterns. |
Safety and Handling
Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For the precursor, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, the following GHS hazard statements have been reported: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its rigid spirocyclic framework is a desirable feature for the design of potent and selective therapeutic agents. While direct biological studies on this compound are lacking, its utility as a building block for more complex, biologically active molecules is evident from the literature on related structures. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this spirocyclic scaffold.
References
- 1. This compound | C12H20O4 | CID 19004805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a key chemical intermediate. This document details its physicochemical properties, a representative synthetic protocol, and relevant quantitative data, presented in a format tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
This compound is a spirocyclic compound with the molecular formula C12H20O4.[1] Its core structure features a cyclohexane ring fused with a 1,4-dioxolane ring, a common protecting group for ketones. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 228.28 g/mol | PubChem[1] |
| Molecular Formula | C12H20O4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 24730-88-9 | PubChem[1] |
| Canonical SMILES | CCOC(=O)C1(CCC2(CC1)OCCO2)C | PubChem[1] |
| InChI Key | VFWAGFFGWYTECB-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 228.13615911 Da | PubChem[1] |
| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |
| Complexity | 258 | PubChem[1] |
Synthesis and Experimental Protocol
The synthesis of this compound typically involves the ketalization of a corresponding keto-ester, specifically Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate, with ethylene glycol. This reaction is an acid-catalyzed nucleophilic addition-elimination, forming a stable cyclic ketal which protects the ketone functional group from undesired reactions in subsequent synthetic steps.
Reaction Scheme:
Starting Material: Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate Reagents: Ethylene glycol, p-Toluenesulfonic acid (catalyst), Benzene (solvent) Product: this compound
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate (1 equivalent) in dry benzene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Water Removal: Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Quantitative Data
Specific yield and purity data for the synthesis of this compound are not extensively reported. However, data from the synthesis of similar 1,4-dioxaspiro compounds can provide a reasonable expectation for the efficiency of this type of reaction.
| Analogous Compound | Yield (%) | Purity (%) | Method |
| Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate | 45.12 | Not Reported | Sonochemical |
| 1,4-Dioxaspiro[4.5]decan-8-one | 80 | 96 (GC) | Acetic acid catalyst |
| Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate | 50.51 | Not Reported | Sonochemical[2] |
| 3,8-Disubstituted-2,7-dioxaspiro[4.4]nonane-1,6-diones | 96-100 | Not Reported | Gold(I) catalyzed |
The yields for the formation of the 1,4-dioxaspiro[4.5]decane core structure are generally moderate to high, with optimization of reaction conditions, such as the choice of catalyst and efficient water removal, leading to improved outcomes. Purity is typically high after standard purification procedures.[3]
Signaling Pathways and Biological Activity
Currently, there is no available literature suggesting that this compound is directly involved in any biological signaling pathways. Its primary role is that of a synthetic intermediate, where the dioxaspiro moiety serves as a protecting group for a ketone. The starting material, Ethyl 4-oxocyclohexanecarboxylate, is noted for its use in the preparation of dopamine agonists and skeletons of tetracyclic diterpenes, indicating the potential downstream applications of its derivatives in drug discovery.[4][5][6][7]
Conclusion
This compound is a valuable intermediate in organic synthesis. This guide provides essential data on its properties and a representative synthetic approach. The provided experimental protocol and quantitative data for analogous compounds offer a solid foundation for researchers to incorporate this molecule into their synthetic strategies for developing novel therapeutics and other complex organic molecules.
References
- 1. This compound | C12H20O4 | CID 19004805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]
- 5. Synthetic applications of Ethyl 4-oxocyclohexanecarboxylate_Chemicalbook [chemicalbook.com]
- 6. Cas 17159-79-4,Ethyl 4-oxocyclohexanecarboxylate | lookchem [lookchem.com]
- 7. Selling Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 99% In stock suppliers|Tocopharm [tocopharm.com]
An In-depth Technical Guide to Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1,4-dioxane ring fused to a cyclohexane ring. This technical guide provides a summary of its chemical properties and a plausible synthetic route. It is important to note that, at the time of this publication, there is a lack of publicly available data regarding the biological activity and specific experimental applications of this compound. Consequently, this document focuses on its chemical characteristics.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound have been computed and are available through public chemical databases.[1] A summary of these properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₄ | PubChem[1] |
| Molecular Weight | 228.28 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 24730-88-9 | PubChem[1] |
| SMILES | CCOC(=O)C1(CCC2(CC1)OCCO2)C | PubChem[1] |
| InChI | InChI=1S/C12H20O4/c1-3-14-10(13)11(2)4-6-12(7-5-11)15-8-9-16-12/h3-9H2,1-2H3 | PubChem[1] |
| InChIKey | VFWAGFFGWYTECB-UHFFFAOYSA-N | PubChem[1] |
Synthesis Protocol
Plausible Synthesis of this compound
This protocol is adapted from the known synthesis of a related compound and is expected to yield the target molecule.
Materials:
-
Ethyl 4-methyl-4-oxocyclohexane-1-carboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Benzene (or a suitable alternative azeotroping agent like toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard reflux glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl 4-methyl-4-oxocyclohexane-1-carboxylate in benzene.
-
Add an excess of ethylene glycol (approximately 1.2 to 1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Workflow
The logical flow of the proposed synthesis is depicted in the following diagram.
Caption: A workflow diagram illustrating the proposed synthetic route.
Biological Activity and Signaling Pathways
A comprehensive search of scientific literature and chemical databases did not yield any information on the biological activity of this compound. As such, there are no known signaling pathways associated with this compound. It is likely that this molecule serves as a chemical intermediate in the synthesis of more complex structures. Further research would be required to determine any potential biological effects.
This compound is a well-defined chemical entity with known physicochemical properties. While its direct applications and biological effects are not documented, its structure suggests potential utility as a building block in organic synthesis. The provided synthetic protocol offers a viable method for its preparation, enabling further investigation into its properties and potential applications in drug discovery and development. Researchers interested in this compound are encouraged to pursue studies to elucidate its biological profile.
References
The Spirocyclic Scaffold: A Three-Dimensional Revolution in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Escaping the Flatland of Drug Discovery
For decades, the landscape of medicinal chemistry was dominated by planar, aromatic structures. While this "flatland" approach yielded numerous successful drugs, it also presented inherent limitations in terms of target selectivity, physicochemical properties, and the exploration of complex biological space. The emergence of spirocyclic compounds, molecules containing two rings that share a single atom, has sparked a paradigm shift, offering a gateway to three-dimensional chemical space and a powerful tool to overcome the challenges of modern drug discovery.
Spirocyclic scaffolds introduce a unique and rigid three-dimensional geometry into molecules. This inherent three-dimensionality can lead to a number of advantages, including improved binding affinity and selectivity for biological targets, enhanced metabolic stability, and better physicochemical properties such as solubility.[1] The rigid nature of the spirocyclic core helps to pre-organize the molecule into a conformation that is favorable for binding to its target, reducing the entropic penalty of binding and often leading to increased potency. This guide will delve into the discovery and history of spirocyclic compounds in medicinal chemistry, providing a technical overview of their synthesis, a comparison of their properties with non-spirocyclic analogs, and a look at their impact on signaling pathways.
A Historical Perspective: From Natural Products to Designed Drugs
The journey of spirocyclic compounds in medicine began not in the laboratory, but in nature. Many natural products with potent biological activities feature spirocyclic motifs.[2] One of the earliest and most well-known examples is the antifungal agent griseofulvin , first isolated in 1939 from Penicillium griseofulvum.[3] Its unique spirocyclic structure is crucial for its mechanism of action, which involves the disruption of the mitotic spindle in fungal cells.[3]
Another pioneering spirocyclic drug is spironolactone , a potassium-sparing diuretic. Its first industrial synthesis was reported in the late 1950s.[4] Spironolactone's spiro-lactone structure is key to its function as an antagonist of the aldosterone receptor.[4] These early examples demonstrated the therapeutic potential of spirocyclic scaffolds and paved the way for their broader application in drug design.
The use of spirocycles in medicinal chemistry has grown significantly in recent decades, with a notable increase in the number of approved drugs containing these motifs in the 21st century.[5] This surge is driven by a better understanding of the benefits of three-dimensionality in drug design and the development of new synthetic methods that make these complex structures more accessible.
Quantitative Advantages of Spirocyclic Scaffolds
The introduction of a spirocyclic moiety can significantly improve the drug-like properties of a molecule compared to its planar or non-spirocyclic counterparts. These improvements can be quantified across several key parameters.
| Property | Non-Spirocyclic Analog | Spirocyclic Analog | Fold Improvement | Reference(s) |
| Potency (IC50/Ki) | ||||
| PARP-1 Inhibition (Ki) | 20 nM (Acyclic precursor) | 1 nM (Spirocyclic analog) | 20x | [6] |
| 5-HT2C Receptor Agonism (EC50) | 147.1 nM (Non-spirocyclic) | 30.98 nM (Spiro[chromene-2,4'-piperidine]) | 4.7x | [7] |
| Solubility | ||||
| Kinase Inhibitor | Low | Improved | - | [8] |
| Metabolic Stability | ||||
| (% remaining after 60 min in human liver microsomes) | Moderate | High | - | [8] |
| Selectivity | ||||
| 5-HT2C vs 5-HT2A/2B | Active at all subtypes | Selective for 5-HT2C | - | [7] |
Key Experiments: Synthesis of Pioneering Spirocyclic Drugs
The synthesis of spirocyclic compounds often presents unique challenges due to the creation of a quaternary carbon center at the spiro-junction. However, numerous synthetic strategies have been developed to access these valuable scaffolds.
Synthesis of Spironolactone
The following protocol is a representative example of a synthetic route to spironolactone, starting from canrenone.[9][10]
Reaction: Thioacetic acid addition to canrenone.
Materials:
-
Canrenone (10 g)
-
Thioacetic acid (10 ml)
-
Methanol (100 ml)
Procedure:
-
To a reaction flask, add 10 g of canrenone and 10 ml of thioacetic acid.
-
Add 100 ml of methanol to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After 3 hours, cool the reaction mixture to 0°C.
-
Filter the resulting solid to obtain the crude spironolactone product.
-
The crude product can be further purified by recrystallization from methanol.
Production of Griseofulvin via Fermentation
Griseofulvin is commercially produced through fermentation of the fungus Penicillium griseofulvum.[3][11]
Fermentation Protocol:
-
Inoculum Preparation: A pure culture of Penicillium griseofulvum is grown on a suitable agar slant. This is then used to inoculate a seed medium in a seed tank.
-
Production Fermentation: The seed culture is transferred to a large-scale production fermenter containing Czapek Dox medium (5% glucose, 0.2% sodium nitrate, 0.1% potassium hydrogen phosphate, 0.05% magnesium sulfate). The fermentation is carried out under submerged conditions at 25-28°C with moderate aeration for 5-7 days.
-
Extraction: After fermentation, the mycelium is separated from the broth by filtration. Griseofulvin is then extracted from the mycelium using a solvent such as acetone.
-
Purification: The crude extract is subjected to a series of purification steps including decolorization (e.g., with calcium hydroxide), crystallization, and precipitation to yield the final purified griseofulvin.
Signaling Pathways and Mechanisms of Action
The unique three-dimensional structures of spirocyclic drugs enable them to interact with their biological targets with high specificity, leading to precise modulation of signaling pathways.
Apalutamide and the Androgen Receptor Signaling Pathway
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It acts as a potent antagonist of the androgen receptor (AR).
Caption: Apalutamide's mechanism of action on the androgen receptor signaling pathway.
Apalutamide competitively inhibits the binding of androgens to the AR in the cytoplasm.[12] This prevents the dissociation of heat shock proteins, inhibits the translocation of the AR to the nucleus, and blocks the receptor from binding to androgen response elements on DNA.[12] The ultimate result is the inhibition of androgen-driven gene transcription, leading to decreased prostate cancer cell proliferation.
Fluspirilene and the Dopamine D2 Receptor Signaling Pathway
Fluspirilene is a typical antipsychotic drug that primarily acts as an antagonist of the dopamine D2 receptor.[13]
Caption: Fluspirilene's antagonism of the dopamine D2 receptor signaling pathway.
In conditions like schizophrenia, there is often an overactivity of dopamine signaling.[13] Fluspirilene binds to and blocks D2 receptors on postsynaptic neurons, preventing dopamine from binding and activating the receptor.[13] This blockade inhibits the Gi/o protein-mediated downstream signaling cascade, which includes the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. The overall effect is a dampening of dopamine-mediated neurotransmission, which helps to alleviate the positive symptoms of schizophrenia.[13]
A Modern Drug Discovery Workflow for Spirocyclic Compounds
The integration of spirocyclic scaffolds into modern drug discovery programs follows a structured workflow, often leveraging computational tools and high-throughput screening.
Caption: A typical drug discovery workflow incorporating spirocyclic compounds.
The process begins with the identification and validation of a biological target. Subsequently, libraries of spirocyclic compounds are designed, often with the aid of computational modeling to predict their binding to the target. These libraries are then screened using high-throughput methods to identify initial "hits." Promising hits undergo a rigorous process of hit-to-lead and lead optimization, where medicinal chemists systematically modify the structure to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The most promising candidates then advance to preclinical and, ultimately, clinical development.
Conclusion and Future Outlook
Spirocyclic compounds have firmly established themselves as a cornerstone of modern medicinal chemistry. Their unique three-dimensional structures offer a compelling solution to many of the challenges associated with traditional "flat" molecules. By providing a rigid scaffold that can be precisely decorated with functional groups, spirocycles enable the design of highly potent and selective drugs with improved physicochemical and pharmacokinetic properties. The historical success of natural and synthetic spirocyclic drugs, coupled with ongoing advances in synthetic chemistry and computational design, ensures that the exploration of spirocyclic chemical space will continue to be a fruitful endeavor for the discovery of new and innovative medicines. The "spirocyclic revolution" is well underway, promising a future of more effective and safer therapies for a wide range of diseases.
References
- 1. US4211701A - Spironolactone process - Google Patents [patents.google.com]
- 2. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. griseofulvin | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN113528607A - Method for preparing spironolactone by chemical-enzymatic method - Google Patents [patents.google.com]
- 10. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 11. Preparation of griseofulvin by fermentation | PPTX [slideshare.net]
- 12. CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone - Google Patents [patents.google.com]
- 13. What is the mechanism of Fluspirilene? [synapse.patsnap.com]
In-Depth Technical Guide: Physical Characteristics of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a key intermediate in various organic syntheses. This document consolidates available data on its physical properties and outlines the general experimental protocols for their determination, serving as a valuable resource for professionals in the fields of chemical research and drug development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 24730-88-9 |
| Molecular Formula | C₁₂H₂₀O₄ |
| Molecular Weight | 228.29 g/mol |
| Canonical SMILES | CCOC(=O)C1(C)CCC2(CC1)OCCO2 |
| InChI Key | VFWAGFFGWYTECB-UHFFFAOYSA-N |
Tabulated Physical Properties
The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that while some experimentally determined values are available, others are predicted based on computational models.
| Physical Property | Value | Source/Method |
| Physical State | Colorless oil | Literature observation |
| Boiling Point | 141-142 °C at 12 mmHg | Experimentally Determined |
| 297.0 ± 40.0 °C | Predicted | |
| Melting Point | Not available | - |
| Density | 1.10 ± 0.1 g/cm³ | Predicted |
| Refractive Index | Not available | - |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[1] | General observation |
| XLogP3 | 1.5 | Computed |
Experimental Protocols
Detailed experimental methodologies for the determination of key physical characteristics are crucial for reproducibility and validation of data. Below are generalized protocols for the measurement of the primary physical constants.
Boiling Point Determination (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is employed.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing the heating oil.
-
The apparatus is heated gently. A stream of bubbles will be observed emerging from the capillary tube as the air inside expands.
-
Heating is continued until a steady stream of bubbles is observed, indicating that the vapor of the substance is escaping.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Measurement
Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a calibrated volumetric flask
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium.
-
The volume of the liquid in the pycnometer is recorded.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by its volume.
Refractive Index Measurement
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property and can be used to assess purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Sample of this compound
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Procedure for ¹H and ¹³C NMR:
-
A small amount of the sample (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired on a spectrometer by placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses.
-
The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Procedure for liquid sample (thin film):
-
A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are pressed together to form a thin film of the liquid.
-
The salt plates are placed in the sample holder of the IR spectrometer.
-
The IR spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the frequencies at which the radiation is absorbed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Procedure (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into a mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion, and the data is presented as a mass spectrum.
Logical Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the characterization of a chemical compound.
References
An In-depth Technical Guide to the Stereochemistry of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic compound with a chiral center at the C-8 position, rendering it a molecule of significant interest in stereoselective synthesis and drug design. The rigid spirocyclic framework and the presence of a quaternary stereocenter offer unique three-dimensional arrangements that can be exploited for targeted biological activity. This technical guide provides a comprehensive overview of the theoretical stereochemistry of this molecule, outlines potential synthetic and analytical strategies, and presents a framework for the characterization of its stereoisomers. Due to the limited direct experimental data on this specific compound, this guide leverages established principles of stereochemistry and information from structurally related molecules to provide a foundational resource for researchers.
Introduction to the Stereochemistry of this compound
The structure of this compound features a spiro junction between a cyclohexane ring and a 1,3-dioxolane ring. The key to its stereochemistry lies at the C-8 position of the cyclohexane ring, which is a quaternary carbon atom bonded to four different substituents: a methyl group, an ethyl carboxylate group, and two non-equivalent methylene groups of the cyclohexane ring. This arrangement makes C-8 a chiral center, and therefore, the molecule can exist as a pair of enantiomers: (R)-Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and (S)-Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate.
The control and characterization of the stereochemistry of such molecules are paramount in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The three-dimensional arrangement of substituents around the chiral center can significantly influence its interaction with chiral biological targets such as enzymes and receptors.
Synthesis and Generation of Stereoisomers
The synthesis of this compound would typically start from a precursor that allows for the introduction of the methyl and ethyl carboxylate groups at the 8-position. A plausible synthetic route is outlined below. The stereochemical outcome of the synthesis will dictate whether the product is a racemic mixture or an enantiomerically enriched compound.
Proposed Synthetic Pathway
A logical synthetic approach would involve the alkylation of a precursor ketone. This method, without the use of chiral auxiliaries or catalysts, would be expected to yield a racemic mixture of the final product.
Caption: Proposed synthetic pathway to racemic this compound.
Strategies for Enantioselective Synthesis
To obtain enantiomerically pure or enriched forms of the target molecule, an asymmetric synthesis approach would be necessary. This could involve:
-
Use of a Chiral Auxiliary: A chiral auxiliary could be attached to the precursor molecule to direct the methylation step to a specific face of the enolate, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary would yield the desired enantiomer.
-
Asymmetric Catalysis: A chiral catalyst, such as a chiral phase-transfer catalyst, could be employed during the alkylation step to favor the formation of one enantiomer over the other.
Chiral Separation and Analysis
For a racemic mixture, the separation of enantiomers is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase Optimization: Start with a standard mobile phase of hexane and a polar modifier like isopropanol or ethanol. The ratio of the solvents should be varied to optimize separation.
-
Flow Rate and Temperature Adjustment: Optimize the flow rate and column temperature to improve resolution and peak shape.
-
Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the enantiomers.
Caption: Workflow for the development of a chiral HPLC separation method.
Data Presentation
While specific quantitative data for the stereoisomers of this compound are not currently available in the literature, the following tables are provided as templates for organizing experimental results once they are obtained.
Table 1: Hypothetical Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |
| (R)-enantiomer | 12.5 | 50.0 | 0 (for racemate) |
| (S)-enantiomer | 15.2 | 50.0 | 0 (for racemate) |
Table 2: Hypothetical Chiroptical Data
| Enantiomer | Specific Rotation ([α]D) | Solvent | Concentration ( g/100 mL) |
| (R)-enantiomer | (hypothetical positive value) | Chloroform | 1.0 |
| (S)-enantiomer | (hypothetical negative value) | Chloroform | 1.0 |
Stereoisomer Visualization
The two enantiomers of this compound are non-superimposable mirror images of each other.
Caption: Relationship between the (R) and (S) enantiomers.
Conclusion
The stereochemistry of this compound presents a compelling area for investigation. This guide has outlined the theoretical basis for its chirality, proposed synthetic and analytical methodologies, and provided a framework for the characterization of its stereoisomers. The successful synthesis, separation, and stereochemical assignment of the enantiomers of this compound will be crucial for exploring its potential applications in medicinal chemistry and materials science. Future research should focus on the development of efficient enantioselective synthetic routes and the comprehensive evaluation of the biological activities of the individual stereoisomers.
Methodological & Application
Application Notes and Protocols: Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a versatile bifunctional molecule with significant potential in organic synthesis. Its structure incorporates a protected ketone in the form of a spirocyclic ketal and an ethyl ester moiety attached to a quaternary center. This arrangement makes it a valuable building block for the synthesis of complex carbocyclic and heterocyclic systems, particularly in the construction of spirocyclic frameworks and molecules with all-carbon quaternary centers. The ketal functionality serves as a stable protecting group for the cyclohexanone carbonyl, allowing for selective transformations at the ester group or other positions of the molecule. This document provides an overview of its potential applications and detailed protocols for its synthesis and hypothetical derivatization, based on the chemistry of closely related analogs due to the limited availability of specific literature on the title compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[1]
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₄ |
| Molecular Weight | 228.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 24730-88-9 |
| Appearance | Not specified, likely a liquid |
Key Applications in Organic Synthesis
While specific documented applications for this compound are limited in publicly available literature, its structure suggests several potential key applications as a synthetic intermediate:
-
Synthesis of Spirocyclic Compounds: The inherent spirocyclic nature of the molecule makes it an excellent starting material for the elaboration of more complex spirocycles, which are important motifs in many natural products and pharmaceutical agents.
-
Construction of All-Carbon Quaternary Centers: The methyl group at the C8 position creates a quaternary center, a common challenge in organic synthesis. This molecule provides a pre-formed quaternary center that can be incorporated into larger molecular frameworks.
-
Precursor to Substituted Cyclohexanones: Deprotection of the ketal group reveals a cyclohexanone functionality, allowing for the synthesis of various substituted cyclohexanone derivatives. The ester and methyl groups at the adjacent carbon offer handles for further stereoselective transformations.
-
Building Block in Natural Product Synthesis: The structural motifs present in this molecule are found in various natural products. It can serve as a key fragment in the total synthesis of such compounds.
Experimental Protocols
Due to the scarcity of specific experimental procedures for this compound, the following protocols are based on well-established synthetic transformations for analogous compounds, such as the synthesis of the corresponding methyl ester.
Protocol 1: Synthesis of a 1,4-Dioxaspiro[4.5]decane-8-carboxylate Derivative (Analogous to the Title Compound)
This protocol describes the synthesis of a closely related compound, methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, which illustrates the formation of the core spirocyclic ketal structure.[2] This reaction is a classic example of ketalization used to protect a ketone functionality.
Reaction Scheme:
Caption: Ketalization of a cyclohexanone derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 4-oxocyclohexane-1-carboxylate | 156.18 | 8 g | 0.051 mol |
| Ethylene glycol | 62.07 | 4 g | 0.064 mol |
| p-Toluenesulfonic acid | 172.20 | 0.10 g | 0.00058 mol |
| Dry Benzene | 78.11 | 50 mL | - |
| Saturated aqueous sodium bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a solution of 8 g (0.051 mol) of methyl 4-oxocyclohexane-1-carboxylate in 50 mL of dry benzene in a round-bottom flask equipped with a Dean-Stark apparatus, add 4 g (0.064 mol) of ethylene glycol and 0.10 g of p-toluenesulfonic acid.[2]
-
Reflux the mixture overnight, allowing for the azeotropic removal of water.[2]
-
After cooling to room temperature, allow the reaction mixture to stand. The lower layer (excess ethylene glycol) is separated.
-
The remaining benzene layer is washed with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear liquid residue.[2]
-
The product is often used in the next step without further purification.[2]
Protocol 2: Hypothetical Alkylation of the Enolate of this compound
This hypothetical protocol describes a general procedure for the alkylation of the ester enolate, a common transformation for compounds of this type to introduce further substitution at the alpha-position. The formation of enolates from esters is a fundamental reaction in organic chemistry.[3]
Reaction Workflow:
Caption: General workflow for alpha-alkylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 228.28 | 1.0 g | 4.38 mmol |
| Lithium diisopropylamide (LDA) | 107.12 | 1.1 eq | 4.82 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
| Alkyl halide (e.g., methyl iodide) | 141.94 | 1.2 eq | 5.26 mmol |
| Saturated aqueous ammonium chloride | - | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 g, 4.38 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the stirred solution of the ester.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated product.
Data Presentation
As no specific quantitative data for reactions involving this compound is available, the following table presents hypothetical data for the alkylation reaction described in Protocol 2. This data is for illustrative purposes to guide researchers in documenting their results.
Table 1: Hypothetical Results for the Alkylation of this compound
| Entry | Alkyl Halide | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methyl Iodide | 2 | 85 | >98 (by GC-MS) |
| 2 | Ethyl Bromide | 3 | 78 | >97 (by ¹H NMR) |
| 3 | Benzyl Bromide | 4 | 72 | >95 (by HPLC) |
Concluding Remarks
This compound represents a valuable, yet underutilized, building block in organic synthesis. The protocols and applications outlined in this document, though based on analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this compound. Its unique structural features offer promising avenues for the construction of complex molecular architectures relevant to medicinal chemistry and natural product synthesis. Further investigation into the reactivity and applications of this spirocyclic ester is highly encouraged.
References
Application of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate in Drug Discovery: A Versatile Scaffold for Novel Therapeutics
Introduction
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a unique spirocyclic compound that holds considerable promise as a versatile building block in the field of drug discovery. Its inherent three-dimensional structure, conformational rigidity, and the presence of multiple functional groups make it an attractive scaffold for the synthesis of novel therapeutic agents. While direct biological activity of this specific ester has not been extensively reported, the broader class of 1,4-dioxaspiro[4.5]decane derivatives has shown significant potential in medicinal chemistry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of new drugs.
The spirocyclic nature of this molecule offers a distinct advantage in drug design by allowing for the exploration of novel chemical space.[1][2][3] This can lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, as well as greater target affinity and selectivity.[3][4] The rigid framework of the spirocycle helps to pre-organize the substituents in a defined spatial orientation, which can facilitate stronger interactions with biological targets.[2][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₄ | PubChem CID: 19004805[6] |
| Molecular Weight | 228.28 g/mol | PubChem CID: 19004805[6] |
| IUPAC Name | This compound | PubChem CID: 19004805[6] |
| CAS Number | 24730-88-9 | PubChem CID: 19004805[6] |
| XLogP3 | 1.5 | PubChem CID: 19004805[6] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 19004805[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 19004805[6] |
| Rotatable Bond Count | 3 | PubChem CID: 19004805[6] |
Application Notes
The utility of this compound in drug discovery is primarily as a scaffold or an intermediate in the synthesis of more complex bioactive molecules. Its structural features allow for diversification at multiple points, enabling the generation of a library of compounds for screening.
1. As a Scaffold for GPCR Ligands:
The 1,4-dioxaspiro[4.5]decane motif is present in a number of compounds targeting G-protein coupled receptors (GPCRs). For instance, derivatives of the related 1,4-dioxa-8-azaspiro[4.5]decane have been developed as potent and selective σ1 receptor ligands for tumor imaging.[7] Similarly, other spirocyclic scaffolds have been successfully employed in the design of antagonists for the neurokinin-1 (NK1) receptor and agonists for the δ opioid receptor.[8][9] The rigid spirocyclic core of this compound can be used to orient pharmacophoric groups in a precise manner to achieve high-affinity binding to GPCRs.
2. Synthesis of Novel Heterocyclic Systems:
The ester and the ketal functionalities of the title compound can be manipulated to construct novel heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in cyclization reactions. The ketal can be deprotected to reveal a ketone, which can serve as a handle for further synthetic transformations, such as the introduction of nitrogen-containing heterocycles.
3. Exploration of Novel Chemical Space:
The three-dimensional nature of spirocycles allows for the exploration of chemical space that is not readily accessible with traditional flat, aromatic scaffolds.[3][5] This can lead to the discovery of compounds with novel mechanisms of action and improved intellectual property positions. The methyl group at the 8-position introduces a chiral center, which can be exploited to develop stereoisomers with potentially different biological activities and pharmacological profiles.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its potential derivatization for a drug discovery program.
Protocol 1: Synthesis of this compound
This protocol is an adaptation of known procedures for the synthesis of similar spirocyclic esters.
Materials:
-
Ethyl 2-methyl-4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a solution of ethyl 2-methyl-4-oxocyclohexanecarboxylate (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Protocol 2: Hydrolysis and Amide Coupling
This protocol describes the conversion of the ester to an amide, a common functional group in many drug molecules.
Materials:
-
This compound
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
A primary or secondary amine of interest
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Hydrolysis: Dissolve this compound (1 equivalent) in a mixture of THF and water. Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid (1 equivalent) in DMF, add the desired amine (1.1 equivalents), BOP reagent (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Visualizations
The following diagrams illustrate key concepts in the application of this compound in drug discovery.
References
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H20O4 | CID 19004805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a valuable spirocyclic building block in organic synthesis and medicinal chemistry. This document details its synthesis, key reactions, and potential applications, offering detailed protocols for its use in the laboratory.
Introduction
This compound is a unique scaffold that combines a protected cyclohexanone moiety with a quaternary center bearing a methyl and an ethoxycarbonyl group. The spirocyclic ketal serves as a robust protecting group for the ketone, allowing for selective transformations at other positions of the molecule. This feature makes it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutics. The rigid spirocyclic framework can introduce favorable conformational constraints in drug candidates, potentially leading to enhanced binding affinity and selectivity for biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₄ | [1] |
| Molecular Weight | 228.28 g/mol | [1] |
| CAS Number | 24730-88-9 | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc) |
Synthesis Protocol
The synthesis of this compound can be achieved in a two-step sequence starting from the commercially available Ethyl 4-oxocyclohexanecarboxylate. The overall synthetic pathway involves the protection of the ketone functionality as an ethylene ketal, followed by α-methylation of the ester.
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This protocol is adapted from the synthesis of the corresponding methyl ester.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of Ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. The product is often used in the next step without further purification.
Expected Yield: Quantitative.[2]
Spectroscopic Data for Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate:
| Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ: 1.24 (t, 3H), 1.53 (m, 2H), 1.76 (m, 4H), 1.92 (m, 2H), 2.31 (m, 1H), 3.91 (s, 4H), 4.11 (q, 2H) | [2] |
| ¹³C NMR (CDCl₃) | δ: 14.28, 26.32, 33.76, 41.59, 60.14, 64.21, 107.90, 174.77 | [2] |
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the solution to -78 °C.
-
Slowly add LDA (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications as a Building Block
This compound is a versatile intermediate for the synthesis of a variety of more complex molecules. The ester functionality can be hydrolyzed, reduced, or converted to other functional groups, while the ketal can be deprotected to reveal the ketone.
Protocol 3: Hydrolysis to 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF, MeOH, and water.
-
Add an excess of LiOH or NaOH (2-3 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
Protocol 4: Deprotection to Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate
Caption: Deprotection of the ketal to reveal the ketone functionality.
Materials:
-
This compound
-
Aqueous acid (e.g., 3 M HCl or 10% H₂SO₄)
-
Acetone or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in acetone or THF.
-
Add the aqueous acid solution.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC-MS).
-
Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate.
Applications in Drug Discovery
The non-methylated analog, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, has been utilized in the synthesis of various therapeutic agents, including:
-
Arylcyclohexanone analgesics
-
Metalloproteinase inhibitors
-
Benzimidazole derivatives as TRPM8 receptor modulators
-
Apoptosis-inducing agents
The introduction of a methyl group at the 8-position, as in the title compound, provides a handle to explore structure-activity relationships (SAR) in these and other drug discovery programs. The methyl group can influence the molecule's conformation, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex spirocyclic compounds. The protocols provided herein offer a reliable pathway for its preparation and subsequent functionalization. Its utility in constructing molecules with potential therapeutic applications makes it a significant tool for researchers in medicinal chemistry and drug development.
References
Application Notes and Protocols for Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Detailed protocols for its synthesis and subsequent chemical transformations are provided to guide researchers in its practical application.
Application Notes
This compound is a valuable building block in organic synthesis, primarily utilized as a protected form of a β-ketoester. The 1,4-dioxaspiro[4.5]decane moiety serves as a robust protecting group for the ketone functionality of ethyl 4-oxocyclohexane-1-carboxylate, allowing for selective reactions at other positions. The presence of the methyl group at the α-position to the ester introduces a key structural motif found in various biologically active molecules.
This compound is particularly useful in the synthesis of complex heterocyclic systems and natural products. For instance, it has been employed as a key intermediate in the synthesis of potent and selective inhibitors of the histone acetyltransferases CBP/p300, which are promising targets for cancer therapy. Furthermore, its derivatives are crucial for the total synthesis of yaequinolone-related natural products, which exhibit a range of biological activities. The spiroketal structure provides a rigid scaffold that can be strategically elaborated to access diverse chemical space in drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the methylation of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate to yield the title compound. The reaction involves the generation of a lithium enolate followed by quenching with methyl iodide.[1]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 214.26 | 10.94 g | 51.1 |
| Lithium diisopropylamide (LDA) solution (2M in THF) | - | 33.2 mL | 66.4 |
| Methyl iodide (MeI) | 141.94 | 6.36 mL (14.50 g) | 102.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 70 mL | - |
| Saturated aqueous NH₄Cl solution | - | As needed | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (10.94 g, 51.1 mmol) and anhydrous THF (70 mL).
-
In a separate flame-dried Schlenk flask, prepare a solution of lithium diisopropylamide (LDA) (66.4 mmol) in THF.
-
Cool the LDA solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the solution of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate to the LDA solution at -78 °C over a period of 30 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add methyl iodide (6.36 mL, 102.2 mmol) dropwise to the reaction mixture at -78 °C.
-
Slowly warm the reaction mixture to room temperature and stir overnight.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate, 20:1) to afford this compound as a colorless oil.[1]
Expected Yield: 9.68 g (83%)
Protocol 2: Reduction of this compound
This protocol describes the reduction of the ester functionality of the title compound to the corresponding primary alcohol using lithium aluminum hydride (LAH).[1]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 228.28 | 7.20 g | 31.5 |
| Lithium aluminum hydride (LAH) | 37.95 | 2.63 g | 69.4 |
| Anhydrous Dichloromethane (DCM) | - | 70 mL | - |
| Saturated aqueous potassium sodium tartrate solution | - | As needed | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (7.20 g, 31.5 mmol) and anhydrous DCM (70 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (2.63 g, 69.4 mmol) in small portions to the stirred solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly warm the reaction to room temperature and continue stirring for 1.5 hours.
-
Dilute the reaction mixture with DCM.
-
Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of potassium sodium tartrate.
-
Stir the resulting mixture vigorously for 1 hour until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol.
Visualizations
References
Application Notes and Protocols: Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a versatile cyclic ketone derivative with significant applications as a building block in the synthesis of complex pharmaceutical intermediates. The spirocyclic ketal structure serves as a crucial protective group for a cyclohexanone moiety, allowing for regioselective modifications at other positions. This document provides detailed protocols for the synthesis of this key starting material and its subsequent application in the preparation of advanced pharmaceutical intermediates, including precursors for analgesics, metalloproteinase inhibitors, and TRPM8 receptor modulators.
Introduction
Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a rigid three-dimensional framework that can enhance binding affinity and selectivity to biological targets. This compound, by masking a reactive ketone, enables a wide range of chemical transformations on the cyclohexane ring. The presence of the ester and methyl groups at the 8-position provides additional functional handles for molecular elaboration, making it a valuable precursor for a diverse array of bioactive molecules.
Synthesis Protocol: this compound
The synthesis of the title compound can be achieved through a two-step process starting from ethyl 4-oxocyclohexane-1-carboxylate. The first step involves the protection of the ketone functionality as an ethylene ketal, followed by α-methylation of the ester.
Step 1: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
This procedure is adapted from the synthesis of the corresponding methyl ester.[1]
Reaction Scheme:
Caption: Ketal protection of Ethyl 4-oxocyclohexane-1-carboxylate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| Ethyl 4-oxocyclohexane-1-carboxylate | 170.21 | 85.1 | 0.5 |
| Ethylene glycol | 62.07 | 34.1 | 0.55 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.95 | 0.005 |
| Benzene | 78.11 | 500 mL | - |
| Saturated sodium bicarbonate solution | - | 250 mL | - |
| Brine | - | 250 mL | - |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Procedure:
-
To a solution of ethyl 4-oxocyclohexane-1-carboxylate (85.1 g, 0.5 mol) in dry benzene (500 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add ethylene glycol (34.1 g, 0.55 mol) and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (250 mL) followed by brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as a clear oil. This product is often used in the next step without further purification.
Step 2: α-Methylation to yield this compound
Reaction Scheme:
Caption: α-Methylation of the ester intermediate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 214.26 | 107.1 | 0.5 |
| Lithium diisopropylamide (LDA) (2.0 M in THF) | 107.1 | 275 mL | 0.55 |
| Methyl iodide | 141.94 | 78.0 | 0.55 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 500 mL | - |
| Saturated ammonium chloride solution | - | 250 mL | - |
| Diethyl ether | 74.12 | 500 mL | - |
| Brine | - | 250 mL | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Procedure:
-
Dissolve Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (107.1 g, 0.5 mol) in anhydrous THF (500 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (2.0 M in THF, 275 mL, 0.55 mol) dropwise via a syringe, maintaining the temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide (78.0 g, 0.55 mol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution (250 mL).
-
Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic layers, wash with brine (250 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Applications in Pharmaceutical Intermediate Synthesis
This compound is a precursor to a variety of pharmaceutical intermediates. The ketal can be deprotected under acidic conditions to reveal the cyclohexanone, which can then undergo further reactions. The ester can be hydrolyzed, reduced, or converted to other functional groups.
Precursor for Arylcyclohexanone Analgesics
The core structure is a key component in certain classes of analgesics. The protected cyclohexanone allows for the introduction of an aryl group, followed by deprotection and further modification.
Caption: General pathway to arylcyclohexanone analgesics.
Synthesis of Metalloproteinase Inhibitors
The carboxylate functionality can be converted to a hydroxamic acid, a common zinc-binding group in metalloproteinase inhibitors.
Caption: Pathway to metalloproteinase inhibitor intermediates.
Precursors for TRPM8 Receptor Modulators
The spirocyclic core can be elaborated into complex structures that modulate the TRPM8 receptor, which is involved in cold sensation and pain pathways.[2][3]
Caption: General synthetic route towards TRPM8 modulator precursors.
Quantitative Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | Ethyl 4-oxocyclohexane-1-carboxylate | Ethylene glycol, p-TsOH | >95 (crude) | ~95 |
| This compound | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | LDA, Methyl iodide | 70-85 | >98 (after purification) |
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. The protocols and application pathways detailed in this document provide a framework for its effective utilization in the development of novel therapeutics. The strategic use of the ketal protecting group, combined with the reactivity of the ester and the stereocenter at the 8-position, offers medicinal chemists a powerful tool for accessing complex molecular architectures.
References
Application Notes and Protocols: Synthetic Routes Utilizing Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthetic utilization of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a versatile building block for the construction of complex spirocyclic architectures. The following sections outline a synthetic route to a novel spirocyclic γ-lactam, a privileged scaffold in medicinal chemistry. The protocols are based on established methodologies for analogous transformations.
Overview of Synthetic Strategy
The overall synthetic strategy focuses on the conversion of this compound into a spirocyclic γ-lactam. This transformation involves a four-step sequence:
-
Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Formation of an N-allyl amide by coupling the carboxylic acid with allylamine.
-
Reductive Amination & Cyclization: Reductive amination of the ketal with concomitant intramolecular cyclization to form the spirocyclic γ-lactam.
-
Deprotection: Removal of the ethylene ketal to yield the final spirocyclic ketone-lactam.
This sequence provides a clear pathway to a valuable molecular scaffold for further elaboration in drug discovery programs.
Logical Workflow of the Synthetic Route
Caption: Overall synthetic workflow from the starting material to the final spirocyclic ketone-lactam.
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the saponification of the starting ethyl ester to yield the corresponding carboxylic acid.
Table 1: Reagents and Materials for Hydrolysis
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 228.28 | 5.00 g | 21.9 |
| Lithium Hydroxide (LiOH) | 23.95 | 1.05 g | 43.8 |
| Tetrahydrofuran (THF) | - | 50 mL | - |
| Water (H₂O) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Diethyl Ether | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Dissolve this compound (5.00 g, 21.9 mmol) in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide (1.05 g, 43.8 mmol) to the solution and stir the mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a white solid.
Expected Yield: >95%
Step 2: Amide Coupling with Allylamine
This protocol details the formation of the N-allyl amide from the carboxylic acid intermediate.
Table 2: Reagents and Materials for Amide Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 200.23 | 4.00 g | 20.0 |
| Allylamine | 57.09 | 1.37 g (1.8 mL) | 24.0 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 4.60 g | 24.0 |
| HOBt (Hydroxybenzotriazole) | 135.13 | 3.24 g | 24.0 |
| Diisopropylethylamine (DIPEA) | 129.24 | 5.17 g (6.9 mL) | 40.0 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
To a stirred solution of 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (4.00 g, 20.0 mmol) in DCM (100 mL) at 0 °C, add EDC (4.60 g, 24.0 mmol) and HOBt (3.24 g, 24.0 mmol).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add allylamine (1.37 g, 24.0 mmol) followed by the dropwise addition of DIPEA (5.17 g, 40.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-allyl-8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide.
Expected Yield: 80-90%
Step 3: Reductive Amination and Cyclization
This protocol describes the one-pot reductive amination of the ketal followed by intramolecular cyclization to form the spirocyclic γ-lactam.
Table 3: Reagents and Materials for Reductive Amination and Cyclization
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N-allyl-8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | 239.32 | 3.00 g | 12.5 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.57 g | 25.0 |
| Acetic Acid | - | 1.5 mL | - |
| Methanol (MeOH) | - | 75 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Dissolve N-allyl-8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide (3.00 g, 12.5 mmol) in methanol (75 mL).
-
Add acetic acid (1.5 mL) to the solution.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.57 g, 25.0 mmol) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected spirocyclic γ-lactam.
Expected Yield: 60-70%
Step 4: Deprotection of the Ketal
This protocol outlines the final deprotection step to yield the spirocyclic ketone-lactam.
Table 4: Reagents and Materials for Deprotection
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Protected Spirocyclic γ-Lactam | (Varies) | 2.00 g | (Varies) |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 0.25 g | 1.0 |
| Acetone | - | 40 mL | - |
| Water (H₂O) | - | 10 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Dissolve the protected spirocyclic γ-lactam (2.00 g) in a mixture of acetone (40 mL) and water (10 mL).
-
Add PPTS (0.25 g, 1.0 mmol) and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final spirocyclic ketone-lactam.
Expected Yield: 85-95%
Data Presentation
Table 5: Summary of Synthetic Route
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | Ester Hydrolysis | This compound | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | >95 |
| 2 | Amide Coupling | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | N-allyl-8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | 80-90 |
| 3 | Reductive Amination & Cyclization | N-allyl-8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | Protected Spirocyclic γ-Lactam | 60-70 |
| 4 | Ketal Deprotection | Protected Spirocyclic γ-Lactam | Spirocyclic Ketone-Lactam | 85-95 |
Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields are estimates based on literature precedents for similar reactions and may vary.
Application Notes and Protocols: Spiroketals in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The spiroketal motif is a privileged structural scaffold found in a diverse array of biologically active natural products.[1][2][3][4] Its rigid, three-dimensional structure often plays a crucial role in the molecule's interaction with biological targets, making it a key pharmacophore.[5][6] Consequently, the stereoselective synthesis of spiroketals is a significant focus in the total synthesis of natural products and the development of new therapeutic agents.[4][7][8][9][10] These application notes provide an overview of common synthetic strategies for constructing spiroketals, with detailed protocols for key methodologies and their application in the synthesis of complex natural products.
Key Synthetic Strategies for Spiroketal Formation
The construction of the spiroketal core can be broadly categorized into thermodynamically and kinetically controlled processes.[4][11][12][13][14]
-
Thermodynamically Controlled Spiroketalization: This is the most common approach and typically involves the acid-catalyzed cyclization of a dihydroxyketone precursor. The reaction proceeds to the most stable spiroketal isomer, which is often the one stabilized by the anomeric effect.[6]
-
Kinetically Controlled Spiroketalization: These methods are employed when the desired spiroketal is not the thermodynamically most stable isomer. Such strategies often rely on specific reagents and conditions to control the stereochemical outcome of the cyclization.[4][15][11][12][16]
Below are detailed protocols for several key methods used in the synthesis of natural product spiroketals.
Acid-Catalyzed Dehydrative Cyclization
This is the most classical and widely used method for spiroketal synthesis.[6] It relies on the equilibrium-driven cyclization of a dihydroxyketone precursor under acidic conditions.
General Workflow:
Figure 1: General workflow for acid-catalyzed dehydrative spiroketalization.
Experimental Protocol: Synthesis of a Simple[17][17]-Spiroketal
This protocol is a general representation based on common procedures.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dihydroxyketone precursor (1.0 equiv) in anhydrous CH₂Cl₂ to a concentration of 0.05 M.
-
Add a catalytic amount of CSA (0.1 equiv) or TsOH·H₂O (0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.
Application in Natural Product Synthesis: Spirofungin B Fragment
In the synthesis of a spirofungin B fragment, a thermodynamically controlled cyclization of a protected dihydroxyketone precursor was utilized.[15]
| Precursor | Conditions | Product | Yield | Diastereomeric Ratio | Reference |
| Protected dihydroxyketone | TsOH·H₂O, CH₂Cl₂, rt | Spirofungin B spiroketal fragment | 60% (for four steps) | Not specified | [15] |
Transition Metal-Catalyzed Spiroketalization
Transition metal catalysts, particularly gold and palladium, have emerged as powerful tools for the synthesis of spiroketals under mild conditions.[5][17][18][19][20][21][22][23] These methods often utilize alkynyl diols as precursors, where the alkyne acts as a latent ketone.
General Workflow for Gold-Catalyzed Cycloisomerization:
Figure 2: Workflow for gold-catalyzed spiroketalization of an alkynyl diol.
Experimental Protocol: Gold(I)-Catalyzed Synthesis of a 5,5-Spiroketal
This protocol is adapted from the synthesis of a cephalosporolide precursor.[19][20][21]
Materials:
-
Alkynyl diol precursor
-
Anhydrous methanol (MeOH)
-
Gold(I) chloride (AuCl)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alkynyl diol precursor (1.0 equiv) in anhydrous MeOH (0.02 M), add AuCl (0.35 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the spiroketal product.
Application in Natural Product Synthesis: Cephalosporolide H
| Precursor | Conditions | Product | Yield | Diastereomeric Ratio | Reference |
| Protected alkyne triol | 40 mol % AuCl, MeOH, rt | Cephalosporolide H spiroketal diol | 80% | ~1:1 mixture of epimers | [19] |
Hetero-Diels-Alder (HDA) Reaction
The hetero-Diels-Alder reaction provides a powerful and stereoselective method for the construction of spiroketal systems, particularly under kinetic control.[1][3][5][8][24][25][26][27][28][29]
General Workflow:
Figure 3: General workflow for hetero-Diels-Alder approach to spiroketals.
Experimental Protocol: Synthesis of the Reveromycin A Spiroketal Core
This protocol is based on the total synthesis of (-)-Reveromycin A.[1][3][25][27][28]
Materials:
-
Chiral methylene pyran (dienophile)
-
Siloxy diene (heterodiene)
-
Zinc chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral methylene pyran (1.0 equiv) and the siloxy diene (1.5 equiv) in anhydrous THF at 0 °C, add a solution of ZnCl₂ in THF (1.0 M, 1.2 equiv).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the spiroketal adduct.
Quantitative Data for Reveromycin A Spiroketal Synthesis:
| Dienophile | Diene | Conditions | Product | Yield | Diastereoselectivity | Reference |
| Chiral Methylene Pyran | Siloxy Diene | ZnCl₂, THF, 0 °C, 2 h | 6,6-Spiroketal | 75% | >95:5 | [1] |
Oxidative Radical Cyclization
Oxidative radical cyclization offers an alternative route to spiroketals, often proceeding under mild conditions and allowing for the synthesis of complex structures.[2][6][30][31][32] This method typically involves the generation of an alkoxy radical which then undergoes an intramolecular hydrogen abstraction and subsequent cyclization.
General Workflow:
Figure 4: Workflow for oxidative radical cyclization to form a spiroketal.
Experimental Protocol: Photochemical Oxidative Cyclization
This protocol is based on a general method for the synthesis of spiroketals.[6][30]
Materials:
-
Hydroxyalkyl-substituted tetrahydropyran
-
Iodobenzene diacetate
-
Iodine (I₂)
-
Anhydrous benzene or cyclohexane
-
Tungsten lamp (250 W)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a flask equipped with a reflux condenser, dissolve the hydroxyalkyl-substituted tetrahydropyran (1.0 equiv), iodobenzene diacetate (1.5 equiv), and iodine (0.5 equiv) in anhydrous benzene.
-
Irradiate the mixture with a 250 W tungsten lamp while heating to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.
-
Cool the reaction mixture to room temperature and wash with aqueous Na₂S₂O₃ solution to remove excess iodine.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Natural Product Synthesis: Spirolide Synthesis
The oxidative radical cyclization has been applied to the synthesis of the bis-spiroketal core of spirolides.[6]
| Precursor | Conditions | Product | Yield | Diastereomeric Ratio | Reference |
| Spiroacetal with hydroxyalkyl side chain | PhI(OAc)₂, I₂, hν, cyclohexane, reflux | Bis-spiroacetal | 65% | 1.7:1 | [6] |
Conclusion
The synthesis of the spiroketal moiety is a cornerstone of many complex natural product total syntheses. The choice of synthetic strategy depends heavily on the desired stereochemistry and the overall molecular architecture. While traditional acid-catalyzed methods are effective for accessing thermodynamically stable spiroketals, modern transition-metal-catalyzed, hetero-Diels-Alder, and radical-based approaches provide access to a wider range of stereoisomers and complex structures under milder conditions. The protocols and data presented herein offer a practical guide for researchers in natural product synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Total synthesis of (-)-reveromycin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the C(2)-C(13) fragment (the A-B spiroketal unit) of spongistatin 1 (altohyrtin A): use of a common intermediate for the synthesis of both spongistatin spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hetero-Diels-Alder approach to spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radical oxidative cyclization of spiroacetals to bis-spiroacetals: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. homepages.uc.edu [homepages.uc.edu]
- 8. Hetero Diels-Alder Methodology in Organic Synthesis, Volume 47 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 9. Propargyl Vinyl Ethers and Tertiary Skipped Diynes: Two Pluripotent Molecular Platforms for Diversity-Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic Kinetic Spiroketalization/Oxa-Michael Addition Cascade of Alkoxyboronates and Peroxyacetals: Enantio- and Diastereoselective Synthesis of Benzannulated Spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total Synthesis of Spiroketal Containing Natural Products: Kinetic versus Thermodynamic Approaches | Semantic Scholar [semanticscholar.org]
- 12. mskcc.org [mskcc.org]
- 13. studylib.net [studylib.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals | Semantic Scholar [semanticscholar.org]
- 19. BJOC - A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. beilstein-journals.org [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. An efficient synthesis of highly functionalized [5,6] aromatic spiroketals by hetero-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. electronicsandbooks.com [electronicsandbooks.com]
- 29. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]
- 30. researchgate.net [researchgate.net]
- 31. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a versatile organic compound with potential, yet largely unexplored, applications in materials science. Its unique spiroketal and ester functionalities make it an intriguing candidate as a monomer for the synthesis of novel biodegradable polymers and as a component in stimuli-responsive materials. This document provides an overview of its chemical properties, a detailed protocol for its synthesis, and outlines potential research applications in materials science, including hypothetical experimental workflows.
Chemical Properties and Data
This compound is a cyclic organic compound.[1] Its structure, featuring a protected ketone in the form of a spiroketal and an ethyl ester group, offers specific chemical reactivity that can be leveraged in polymer synthesis and modification. A summary of its key chemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₄ | [1] |
| Molecular Weight | 228.28 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 24730-88-9 | [1] |
| Appearance | Colorless to Yellow Liquid | |
| Purity | Typically ≥95% |
Potential Applications in Materials Science
While direct applications in materials science are not yet extensively documented, the chemical structure of this compound suggests its potential use in several areas:
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Biodegradable Polyesters: The ester functional group allows this molecule to act as a monomer in polymerization reactions, such as ring-opening polymerization after conversion to a lactone, or through polycondensation. The resulting polyesters could exhibit biodegradability, making them suitable for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics.
-
Stimuli-Responsive Materials: The 1,4-dioxaspiro[4.5]decane moiety is a ketal, which is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal a ketone and a diol. This acid-labile nature can be exploited to create "smart" materials that degrade or release an encapsulated agent in response to a low-pH environment, such as that found in tumor tissues or within cellular lysosomes. This makes it a promising building block for targeted drug delivery systems.
-
Crosslinking Agent: The bifunctional nature of the molecule after deprotection of the ketal could be utilized in creating crosslinked polymer networks for hydrogels or thermosets.
Experimental Protocols
The following is a generalized protocol for the synthesis of spiroketal-containing esters, adapted from procedures for similar compounds.[2]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via ketal protection of a keto-ester.
Materials:
-
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (or Benzene)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine ethyl 2-methyl-4-oxocyclohexane-1-carboxylate (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents) in a round-bottom flask containing toluene.
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation or column chromatography.
Visualizing Workflows and Pathways
Diagram 1: Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Diagram 2: Proposed Application in Stimuli-Responsive Drug Delivery
This diagram illustrates the logical relationship for a hypothetical drug delivery system utilizing a polymer synthesized from this compound.
Caption: Conceptual pathway for acid-triggered drug release from a spiroketal-containing polymer.
Conclusion and Future Directions
This compound represents a promising, yet underutilized, building block in materials science. Its synthesis is straightforward, and its chemical functionalities are well-suited for the creation of advanced materials with tailored properties. Future research should focus on the polymerization of this monomer and the characterization of the resulting polymers, with a particular emphasis on their degradation profiles and potential for controlled release applications. Such studies will be crucial in unlocking the full potential of this compound for a new generation of smart and sustainable materials.
References
Troubleshooting & Optimization
Purification techniques for Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound are:
-
Aqueous Workup: This is often the first step to remove water-soluble impurities, such as salts and the acid catalyst used in the ketal protection step.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the target compound from starting materials, by-products, and other impurities.
-
Distillation: While less common for this specific molecule on a lab scale, vacuum distillation can be employed for purification, especially if the impurities have significantly different boiling points.
Q2: What are the likely impurities I might encounter?
A2: Common impurities can originate from the two main synthetic steps: ketal protection and subsequent methylation.
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From Ketal Protection:
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Unreacted Ethyl 4-oxocyclohexanecarboxylate
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Residual ethylene glycol
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Acid catalyst (e.g., p-toluenesulfonic acid)
-
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From Methylation:
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Unreacted Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
-
O-methylated by-product
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Di-methylated by-products
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Products of aldol condensation
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Residual base (e.g., sodium ethoxide) and methylating agent (e.g., methyl iodide)
-
Q3: My purified product shows a low yield. What are the potential causes?
A3: Low yield can be attributed to several factors during the synthesis and purification process:
-
Incomplete Ketal Protection: The equilibrium for ketal formation might not have been driven to completion.
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Inefficient Methylation: The base might not have been strong enough, or the reaction time and temperature may have been insufficient.
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Side Reactions: Competing reactions such as O-alkylation or aldol condensation can consume the starting material.
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Loss during Purification: The compound may be partially lost during aqueous workup if emulsions form, or it may co-elute with impurities during column chromatography. The compound could also be unstable on silica gel.
Troubleshooting Guides
Column Chromatography Issues
This section provides guidance on common problems encountered during the purification of this compound by silica gel column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Product elutes with the solvent front | The eluent system is too polar. | Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. |
| Poor separation of product and impurities | The eluent system does not provide sufficient resolution. | Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that gives good separation between the product and impurity spots. |
| Product streaking or tailing on the column | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Try deactivating the silica gel with a small amount of triethylamine in the eluent. Reduce the amount of crude product loaded onto the column. |
| Product appears to have decomposed on the column | The compound may be sensitive to the acidic nature of silica gel. | Use deactivated silica gel (neutral or basic) or consider an alternative purification method like preparative TLC or distillation. |
Unexpected Spectroscopic Data
| Problem | Potential Cause | Recommended Action |
| ¹H NMR shows a singlet around 3.6 ppm | This could indicate the presence of the O-methylated by-product. | Optimize the methylation reaction conditions to favor C-alkylation (e.g., use a less polar solvent). Purify carefully by column chromatography to separate the isomers. |
| Mass spectrum shows a peak higher than the expected molecular weight | This may suggest the presence of di-methylated or aldol condensation products. | Review the stoichiometry of the methylation reaction; avoid using a large excess of the base or methylating agent. Improve chromatographic separation to isolate the desired mono-methylated product. |
| IR spectrum shows a broad peak around 3400 cm⁻¹ | This indicates the presence of hydroxyl groups, likely from unreacted ethylene glycol or hydrolysis of the ester. | Ensure the reaction workup includes a thorough wash with water to remove ethylene glycol. Dry the organic extracts thoroughly before solvent evaporation. |
Experimental Protocols
Inferred Synthesis and Purification Workflow
The synthesis of this compound is inferred to be a two-step process:
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Ketal Protection: Ethyl 4-oxocyclohexanecarboxylate is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
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Methylation: The resulting spirocyclic ester is then deprotonated at the alpha-position to the ester using a strong base (e.g., sodium ethoxide or lithium diisopropylamide) followed by reaction with a methylating agent (e.g., methyl iodide) to yield the final product.
A general purification protocol would involve:
-
Aqueous Workup: After the methylation reaction, the mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
| Parameter | Typical Value | Notes |
| Yield (after chromatography) | 60-75% | Based on similar reported alkylations of beta-keto esters. |
| Purity (by ¹H NMR) | >95% | |
| Column Chromatography Eluent | 5-20% Ethyl Acetate in Hexane | Gradient elution may be necessary for optimal separation. |
Visualizations
Optimizing reaction conditions for the synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: The reaction is not proceeding to completion, and I still have a significant amount of the starting keto-ester.
Possible Causes:
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Insufficient Catalyst: The acid catalyst concentration may be too low to effectively promote the reaction.
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Inefficient Water Removal: The equilibrium of the ketalization reaction is driven by the removal of water. If water is not efficiently removed, the reaction will not go to completion.
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Low Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.
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Deactivated Catalyst: The acid catalyst may have been neutralized by basic impurities in the starting materials or solvent.
Troubleshooting Steps:
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Increase Catalyst Loading: Incrementally increase the amount of p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst. See Table 1 for typical catalyst loading ranges.
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Optimize Water Removal:
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Ensure the Dean-Stark apparatus is set up correctly and functioning efficiently. The solvent should be refluxing at a steady rate, and water should be visibly collecting in the trap.
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Use freshly dried solvent to minimize the initial water content.
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Consider adding molecular sieves (3Å or 4Å) to the reaction mixture to aid in water removal.
-
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Increase Reaction Temperature: Gradually increase the reaction temperature. The choice of solvent will dictate the maximum achievable temperature at atmospheric pressure. Toluene is a common solvent for this reaction, with a boiling point of approximately 111°C.
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Check Reagent and Solvent Quality: Ensure the starting keto-ester, ethylene glycol, and solvent are free from basic impurities. If necessary, purify the starting materials before use.
Q2: I am observing the formation of a significant amount of side products. What are they, and how can I minimize them?
Possible Side Reactions:
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Self-condensation of the β-keto ester: Under acidic conditions, β-keto esters can undergo self-condensation reactions.
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Hydrolysis of the ethyl ester: Prolonged exposure to acidic conditions, especially in the presence of water, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
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Polymerization of ethylene glycol: Strong acidic conditions and high temperatures can cause ethylene glycol to polymerize.
Mitigation Strategies:
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Control Reaction Time and Temperature: Monitor the reaction progress by TLC or GC analysis. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to acidic conditions. Avoid unnecessarily high reaction temperatures.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Higher catalyst concentrations can promote side reactions.
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Control Stoichiometry: Use a slight excess of ethylene glycol (typically 1.1 to 1.5 equivalents) to favor the formation of the desired ketal over self-condensation of the keto-ester.
Q3: I am having difficulty purifying the final product.
Purification Challenges and Solutions:
-
Removal of Excess Ethylene Glycol: Ethylene glycol is a high-boiling point liquid and can be difficult to remove by simple evaporation.
-
Aqueous Workup: Wash the organic layer with water or brine several times to extract the majority of the ethylene glycol.
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Column Chromatography: If residual ethylene glycol remains, it can be separated from the product by silica gel column chromatography.
-
-
Separation from Starting Material: If the reaction did not go to completion, the product will need to be separated from the unreacted keto-ester.
-
Column Chromatography: Silica gel column chromatography is typically effective for separating the more polar starting material from the less polar product. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
-
Removal of Acid Catalyst: The acid catalyst must be neutralized and removed during the workup.
-
Base Wash: Wash the organic layer with a mild base, such as a saturated aqueous sodium bicarbonate solution, to neutralize the acid catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The synthesis of this compound typically starts from ethyl 2-methyl-4-oxocyclohexanecarboxylate .
Q2: What is the general reaction scheme?
The reaction is an acid-catalyzed ketalization of the ketone functionality in the starting material with ethylene glycol.
Q3: Which acid catalyst is most suitable for this reaction?
p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst for this type of transformation. Other acid catalysts such as sulfuric acid (H₂SO₄) or camphorsulfonic acid (CSA) can also be used.
Q4: What is the role of the Dean-Stark apparatus?
The Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed. This is crucial as the ketalization reaction is an equilibrium process, and removing one of the products (water) drives the equilibrium towards the formation of the desired ketal.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the product, being less polar than the starting keto-ester, will have a higher Rf value.
Q6: What are the typical workup procedures?
A typical workup involves:
-
Cooling the reaction mixture to room temperature.
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Washing the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Washing with water and then brine to remove any remaining water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering off the drying agent and concentrating the solvent under reduced pressure.
-
Purifying the crude product by column chromatography if necessary.
Data Presentation
Table 1: General Reaction Parameters for Optimization
| Parameter | Typical Range | Notes |
| Stoichiometry | ||
| Ethyl 2-methyl-4-oxocyclohexanecarboxylate | 1.0 eq | |
| Ethylene Glycol | 1.1 - 1.5 eq | A slight excess is used to drive the reaction forward. |
| Catalyst | ||
| p-Toluenesulfonic acid (p-TsOH) | 0.01 - 0.1 eq | Start with a lower loading and increase if the reaction is slow. |
| Solvent | ||
| Toluene or Benzene | 5 - 10 mL per mmol of starting material | The solvent should form an azeotrope with water for efficient removal. |
| Temperature | Reflux | The reaction is typically carried out at the boiling point of the solvent. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC to determine completion. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Ethyl 2-methyl-4-oxocyclohexanecarboxylate
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (or Benzene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 2-methyl-4-oxocyclohexanecarboxylate (1.0 eq), toluene (or benzene), and ethylene glycol (1.2 eq).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain a steady reflux rate. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected and TLC or GC analysis indicates the consumption of the starting material.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Visualizations
Common side reactions in the synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, which typically involves the acid-catalyzed ketalization of ethyl 1-methyl-4-oxocyclohexanecarboxylate with ethylene glycol.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TR-001 | Low or no product yield. | 1. Incomplete reaction.[1] 2. Ineffective removal of water. 3. Catalyst is inactive. 4. Incorrect starting material. | 1. Increase reaction time or temperature. 2. Ensure the Dean-Stark apparatus is functioning correctly to remove water, driving the equilibrium towards the product.[1] 3. Use fresh or a different batch of p-toluenesulfonic acid. 4. Verify the identity and purity of ethyl 1-methyl-4-oxocyclohexanecarboxylate. |
| TR-002 | Presence of starting material in the final product. | 1. Insufficient reaction time. 2. Insufficient catalyst. 3. Reversible reaction equilibrium shifted towards reactants. | 1. Monitor the reaction by TLC or GC until the starting material is consumed. 2. Increase the catalyst loading slightly. 3. Ensure efficient water removal. |
| TR-003 | Isolation of a carboxylic acid byproduct instead of the ethyl ester. | Hydrolysis of the ethyl ester group under acidic conditions. | 1. Minimize the amount of water in the reaction mixture from the start. 2. Use anhydrous solvents and reagents. 3. Quench the reaction with a mild base (e.g., sodium bicarbonate solution) during workup to neutralize the acid catalyst.[1] |
| TR-004 | Formation of a high-boiling, viscous liquid. | Potential polymerization of ethylene glycol or formation of other high molecular weight byproducts. | 1. Ensure the reaction temperature is not excessively high. 2. Use a stoichiometric amount or slight excess of ethylene glycol. 3. Purify the crude product by column chromatography or vacuum distillation to remove high-boiling impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
The synthesis proceeds via an acid-catalyzed ketalization reaction. The carbonyl group of ethyl 1-methyl-4-oxocyclohexanecarboxylate is protonated by the acid catalyst (e.g., p-toluenesulfonic acid), making it more electrophilic. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and dehydration steps follow, leading to the formation of the cyclic ketal, this compound. The removal of water is crucial to drive the reaction to completion.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spots/peaks of the reaction mixture with those of the starting material (ethyl 1-methyl-4-oxocyclohexanecarboxylate), you can determine when the starting material has been consumed.
Q3: What are the key considerations for the workup and purification of the product?
After the reaction is complete, the mixture should be cooled and the acid catalyst neutralized, typically by washing with an aqueous sodium bicarbonate solution.[1] The organic layer is then separated, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
Q4: Can other diols be used instead of ethylene glycol?
Yes, other diols such as propylene glycol can be used, which would result in the formation of a different spirocyclic ketal. The choice of diol depends on the desired structure of the final product.
Q5: What is the role of the Dean-Stark apparatus in this synthesis?
The Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed.[1] This is essential because ketalization is a reversible reaction. By removing one of the products (water), the equilibrium is shifted towards the formation of the desired ketal, thereby increasing the yield.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of a similar compound, which can be adapted for this compound.
Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate [1]
-
Materials:
-
Methyl 4-oxocyclohexane-1-carboxylate (8 g, 0.051 mole)
-
Ethylene glycol (4 g, 0.064 mole)
-
p-Toluenesulfonic acid (0.10 g)
-
Dry benzene (50 ml)
-
Aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of methyl 4-oxocyclohexane-1-carboxylate, ethylene glycol, and p-toluenesulfonic acid in dry benzene is refluxed overnight using a Dean-Stark apparatus.
-
The reaction mixture is cooled, and the bottom layer (excess ethylene glycol) is separated.
-
The remaining benzene layer is washed with aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting clear liquid residue is the desired product, methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, which can be used in the next step without further purification.
-
To synthesize this compound, one would start with ethyl 1-methyl-4-oxocyclohexanecarboxylate and follow a similar procedure.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is a ketalization reaction, are often due to incomplete reaction or side reactions. Here are the primary factors to investigate:
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Inefficient Water Removal: The ketalization reaction is an equilibrium process that produces water as a byproduct.[1] Failure to efficiently remove water will prevent the reaction from going to completion.
-
Troubleshooting:
-
Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. For smaller scale reactions, a larger Dean-Stark trap may be less effective.
-
Consider using an alternative method for water removal, such as adding molecular sieves to the reaction mixture or in a separate thimble in the reflux condenser.[2][3]
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Ensure the solvent forms an azeotrope with water (e.g., toluene, benzene) to facilitate its removal.
-
-
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial.
-
Reaction Time and Temperature: The reaction may not have reached equilibrium or the temperature may be too low for efficient reaction.
-
Troubleshooting:
-
Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
-
Ensure the reaction is maintained at the reflux temperature of the chosen solvent.
-
-
-
Reagent Purity and Stoichiometry: Impurities in the starting materials or incorrect molar ratios can negatively impact the yield.
Q2: I am observing side products in my reaction mixture. What are they likely to be and how can I minimize their formation?
A2: The most probable side reactions in the acid-catalyzed ketalization of a β-keto ester are hydrolysis of the ester and transesterification.
-
Ester Hydrolysis: The acidic conditions and the presence of water (even transiently) can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[7][8][9][10]
-
Minimization:
-
Ensure rigorous removal of water throughout the reaction.
-
Use a non-aqueous work-up procedure.
-
Minimize the reaction time once the formation of the desired product has plateaued.
-
-
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Transesterification: Ethylene glycol, being an alcohol, can potentially react with the ethyl ester under acidic conditions to form a transesterification product.
-
Minimization:
-
Controlling the reaction temperature and time can help minimize this side reaction.
-
Using a milder acid catalyst or a heterogeneous catalyst might reduce the extent of transesterification.
-
-
Q3: How can I effectively purify the final product?
A3: Purification of this compound typically involves removing the unreacted starting materials (ketone and ethylene glycol), the acid catalyst, and any side products.
-
Work-up:
-
After cooling the reaction mixture, neutralize the acid catalyst by washing with a mild base such as a saturated sodium bicarbonate solution.
-
Wash with water to remove any remaining ethylene glycol and salts.
-
Wash with brine to aid in the separation of the organic and aqueous layers.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification:
-
Distillation: If the product is a liquid and has a sufficiently different boiling point from any remaining impurities, vacuum distillation is an effective purification method.
-
Column Chromatography: For high purity, column chromatography on silica gel is recommended. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Data Presentation
The following table summarizes yield data from the literature for the ketalization of cyclohexanone and related β-keto esters under various conditions. This data can be used as a reference for optimizing your own reaction.
| Starting Material | Diol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethylene Glycol | Tungstosilicic Acid/Activated Carbon | Cyclohexane | Reflux | 3 | 92.8 | [6] |
| Cyclohexanone | Propane-1,2-diol | Co(NO₃)₂ / DH₂ | Solvent-free | 70 | 1 | 99.6 (conversion) | [4] |
| Ethyl acetoacetate | Ethylene Glycol | p-TsOH | Toluene | Reflux | - | 53.1 | [1] |
| Ethyl levulinate | 1-O-alkyl glycerols | p-TsOH | - | - | 2 | 96 | [11] |
| 2-Bromo-2-cyclopenten-1-one | Ethylene Glycol | p-TsOH·H₂O | Benzene | 100 | 24 | 64 | [12] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for similar ketalizations.[1][2]
Materials:
-
Ethyl 4-methyl-1-oxocyclohexane-1-carboxylate
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus or addition funnel with molecular sieves
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-methyl-1-oxocyclohexane-1-carboxylate (1 equivalent).
-
Add anhydrous toluene to dissolve the starting material (concentration of ~0.2 M is a good starting point).
-
Add ethylene glycol (2.5 equivalents).
-
Add p-toluenesulfonic acid monohydrate (0.005 - 0.05 equivalents).
-
Set up the flask with a Dean-Stark apparatus and a reflux condenser. Fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, or until TLC/GC analysis indicates the consumption of the starting ketone. This can take several hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Alternative Water Removal (for small-scale reactions): [2][3]
-
Instead of a Dean-Stark apparatus, an addition funnel containing oven-dried 4Å molecular sieves can be placed between the reaction flask and the reflux condenser. The molecular sieves should not be in direct contact with the reaction mixture.
Visualizations
Reaction Scheme
Caption: Acid-catalyzed synthesis of the target spiroketal.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
- 5. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexanone Ethylene Ketal was Synthesized by Silicotungstic Acid Catalyst [zkxb.jsu.edu.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reddit.com [reddit.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Stability issues of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate under acidic conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound in acidic environments.
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound upon dissolution in an acidic medium. | The ketal functional group is inherently unstable in the presence of acid, leading to hydrolysis.[1][2] | - Minimize exposure time to acidic conditions. - Work at lower temperatures to decrease the rate of hydrolysis. - If possible, use a weaker acid or a buffered solution to control the pH. |
| Inconsistent results in analytical assays. | Partial hydrolysis of the spiroketal during sample preparation or analysis. | - Ensure that all solvents and reagents used for analysis are neutral or buffered. - If acidic conditions are required for the assay, maintain strict control over the duration and temperature of the experiment. - Prepare samples immediately before analysis to minimize degradation. |
| Formation of an unexpected ketone peak in analytical data (e.g., GC-MS, LC-MS, NMR). | Acid-catalyzed deprotection (hydrolysis) of the spiroketal to the corresponding cyclohexanone derivative.[3][4] | - Confirm the identity of the ketone by comparing its spectral data with that of the expected hydrolysis product. - To avoid this, consider using alternative non-acidic analytical techniques if possible. |
| Low yield or incomplete reaction when deprotection is desired. | - Insufficient acid catalyst concentration. - Inadequate reaction time or temperature. - Presence of excess water, which can affect the reaction equilibrium.[5] | - Increase the concentration of the acid catalyst. - Extend the reaction time or increase the temperature. - If the reaction is reversible, remove water as it forms, for instance, by using a Dean-Stark apparatus.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in acidic conditions?
A1: The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal. Ketals are known to be stable in neutral and basic conditions but are susceptible to hydrolysis in the presence of acid.[1][2] The acid catalyzes the cleavage of the carbon-oxygen bonds of the ketal, leading to the formation of the parent ketone (a cyclohexanone derivative in this case) and ethylene glycol.[3]
Q2: What is the mechanism of acid-catalyzed hydrolysis of this spiroketal?
A2: The hydrolysis proceeds through a well-established mechanism.[2][4] First, one of the oxygen atoms of the spiroketal is protonated by the acid. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate, which is the rate-determining step.[2] A water molecule then attacks this carbocation, and subsequent deprotonation and further reaction steps lead to the final ketone and diol products.
Q3: What factors can influence the rate of degradation under acidic conditions?
A3: Several factors can affect the stability of the compound:
-
pH: The lower the pH (higher the acid concentration), the faster the rate of hydrolysis.
-
Temperature: Higher temperatures accelerate the degradation process.
-
Solvent: The polarity and water content of the solvent can influence the reaction kinetics.
-
Structural Effects: The specific substituents on the spiroketal ring system can also play a role in the stability of the carbocation intermediate, thereby affecting the hydrolysis rate.[2]
Q4: How can I monitor the degradation of this compound?
A4: You can monitor the degradation by using various analytical techniques to measure the decrease in the concentration of the starting material and the increase in the concentration of the degradation products over time. Suitable methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection.
-
Gas Chromatography (GC) , possibly with derivatization to improve the volatility and peak shape of the analytes.[6]
-
Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of signals corresponding to the spiroketal and the appearance of new signals for the ketone and ethylene glycol.
Q5: Are there any conditions under which this compound is stable?
A5: Yes, the compound is generally stable under neutral and basic conditions.[1][2] If you need to work with the intact molecule, it is crucial to avoid acidic environments.
Experimental Protocols
General Protocol for Monitoring Acidic Hydrolysis
This protocol provides a general framework for studying the stability of this compound under acidic conditions. Researchers should adapt the specific parameters (e.g., acid concentration, temperature, analytical method) to their experimental needs.
-
Preparation of the Reaction Mixture:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF).
-
Prepare an acidic aqueous solution of the desired pH using a suitable acid (e.g., HCl, H₂SO₄) and buffer if necessary.
-
Initiate the reaction by adding a known volume of the stock solution to the acidic solution at a controlled temperature.
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the hydrolysis reaction in the aliquot by neutralizing the acid with a base (e.g., a solution of sodium bicarbonate).
-
-
Sample Analysis:
-
Analyze the quenched samples using a validated analytical method (e.g., HPLC, GC-MS) to quantify the concentration of the remaining this compound and its degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
-
From this data, you can calculate parameters such as the rate constant and half-life of the compound under the specific acidic conditions.
-
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of the spiroketal.
Caption: General workflow for monitoring acidic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the acid-catalyzed ketalization of Ethyl 4-methyl-1-oxocyclohexane-1-carboxylate with ethylene glycol. This reaction typically employs an acid catalyst such as p-toluenesulfonic acid (p-TSA) and involves the removal of water to drive the equilibrium towards the product.
Q2: Why is water removal critical during the synthesis?
A2: The ketalization reaction is a reversible equilibrium. Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials (the ketone and the diol), thus reducing the yield of the desired spiroketal product. Continuous removal of water is essential for driving the reaction to completion, especially during scale-up.
Q3: What are the primary challenges encountered during the scale-up of this synthesis?
A3: Key challenges during scale-up include:
-
Efficient Water Removal: Ensuring complete and efficient removal of water from a large reaction volume can be difficult.
-
Heat Management: Maintaining uniform temperature throughout a large reactor is crucial to prevent side reactions and ensure consistent reaction rates.
-
Reaction Time: Optimizing reaction time to maximize yield without promoting by-product formation.
-
Purification: Removing unreacted starting materials, catalyst, and by-products from large quantities of the product can be complex.
-
Potential for By-product Formation: At higher temperatures or with prolonged reaction times, side reactions such as self-condensation of the starting ketone or decomposition of the product can occur.
Q4: What are some common impurities or by-products to look out for?
A4: Common impurities include unreacted Ethyl 4-methyl-1-oxocyclohexane-1-carboxylate, residual ethylene glycol, and the acid catalyst. Potential by-products can arise from the self-condensation of the starting ketone under acidic conditions or the formation of oligomers of ethylene glycol.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient water removal. | - Ensure the Dean-Stark apparatus or other water removal system is functioning efficiently. - On a larger scale, consider using a packed column with molecular sieves for more effective water trapping. - Increase the reflux rate to enhance the rate of water removal. |
| Insufficient catalyst or inactive catalyst. | - Increase the catalyst loading incrementally. - Use a fresh batch of acid catalyst. | |
| Reaction has not reached completion. | - Extend the reaction time and monitor progress by GC or TLC. | |
| Presence of Starting Material in Product | Incomplete reaction. | - See solutions for "Low Yield". |
| Inefficient purification. | - Optimize the distillation conditions (vacuum, temperature) to effectively separate the product from the higher-boiling starting material. - Consider column chromatography for smaller scale purifications. | |
| Formation of Dark-colored By-products | Decomposition of starting material or product at high temperatures. | - Lower the reaction temperature and extend the reaction time. - Ensure uniform heating of the reaction vessel to avoid localized hot spots. |
| Use of an overly strong acid catalyst or high catalyst concentration. | - Reduce the amount of catalyst. - Consider using a milder acid catalyst. | |
| Product Contaminated with Ethylene Glycol | Inefficient work-up and purification. | - Perform aqueous washes to remove excess ethylene glycol. - Ensure efficient phase separation during the work-up. |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality. | - Use starting materials of consistent purity and moisture content. |
| Inconsistent reaction conditions. | - Implement strict process controls for temperature, pressure, and reaction time. |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Time (Lab Scale)
| Catalyst (p-TSA) Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 0.5 | 12 | 75 |
| 1.0 | 8 | 92 |
| 2.0 | 6 | 95 |
| 3.0 | 6 | 95 (with slight increase in by-products) |
Table 2: Comparison of Water Removal Techniques in Scale-up Synthesis
| Water Removal Method | Scale (Liters) | Average Yield (%) | Purity (%) |
| Dean-Stark Apparatus | 10 | 88 | 96 |
| Packed Column with Molecular Sieves | 10 | 94 | 98 |
| Pervaporation Membrane | 50 | 96 | 99 |
Experimental Protocols
Key Experiment: Synthesis of this compound
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark apparatus. The system is flushed with an inert gas (e.g., nitrogen).
-
Charging Reactants: The flask is charged with Ethyl 4-methyl-1-oxocyclohexane-1-carboxylate (1.0 equivalent), ethylene glycol (1.2 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: p-Toluenesulfonic acid monohydrate (0.01-0.02 equivalents) is added to the mixture.
-
Reaction: The mixture is heated to reflux. The water generated during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC or GC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Ketal Formation of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. The focus is on addressing common issues encountered during the acid-catalyzed ketal formation step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ketal formation reaction is showing low or no conversion of the starting ketone. What are the likely causes and how can I fix it?
Low conversion is a common issue and can often be attributed to several factors related to the reaction equilibrium.
-
Inefficient Water Removal: The formation of a ketal is a reversible reaction that produces water as a byproduct.[1][2] To drive the reaction to completion, water must be continuously removed from the reaction mixture.
-
Troubleshooting:
-
Dean-Stark Apparatus: Ensure your Dean-Stark trap is set up correctly and functioning efficiently.[3][4][5] The solvent should be refluxing vigorously enough to carry water vapor into the trap.[3] Insulate the arm of the trap if necessary to prevent premature condensation.[3]
-
Molecular Sieves: If using molecular sieves, ensure they are properly activated (by heating under vacuum) and that a sufficient quantity is used.
-
-
-
Catalyst Issues: The acid catalyst is crucial for activating the ketone.[6][7]
-
Troubleshooting:
-
Catalyst Choice: While various Brønsted and Lewis acids can be used, p-toluenesulfonic acid (p-TsOH) is a common and effective choice.[8] Other options include sulfuric acid (H₂SO₄) or acidic resins like Amberlyst 15.[9][10]
-
Catalyst Loading: Insufficient catalyst will lead to a slow reaction. A typical catalytic amount is 0.1-1 mol%. However, excessive acid can sometimes lead to side reactions or protonate the alcohol, reducing its nucleophilicity.[11][12]
-
-
-
Reaction Temperature: The temperature should be sufficient to allow for azeotropic removal of water with the chosen solvent (e.g., toluene or benzene).[8][13]
Q2: I'm observing the formation of side products in my reaction. What are they and how can I minimize them?
Side product formation can compete with the desired ketalization, reducing the yield and complicating purification.
-
Potential Side Reactions:
-
Self-condensation of the ketone: Under acidic conditions, the starting ketone (Ethyl 4-methyl-4-oxocyclohexanecarboxylate) can undergo self-aldol condensation.
-
Polymerization of ethylene glycol: Strong acidic conditions and high temperatures can lead to the polymerization of ethylene glycol.
-
-
Troubleshooting:
-
Control Temperature: Avoid excessively high temperatures. Maintain a steady reflux without vigorous boiling that could promote side reactions.
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate.
-
Reactant Stoichiometry: Use a slight excess of ethylene glycol (e.g., 1.2-1.5 equivalents) to favor the formation of the desired ketal over ketone self-condensation.
-
Q3: The workup of my reaction is leading to a low isolated yield, even though TLC/GC-MS analysis of the crude mixture shows good product formation. What's going wrong?
Ketals are sensitive to acidic aqueous conditions and can be unintentionally hydrolyzed back to the starting ketone during the workup process.[2]
-
Troubleshooting the Workup:
-
Neutralize the Catalyst: Before any aqueous wash, quench the acid catalyst with a mild base. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard procedure.[8]
-
Avoid Acidic Washes: Do not use any acidic solutions during the extraction process.
-
Minimize Contact with Water: Perform the aqueous washes efficiently and proceed to the drying step promptly. Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8]
-
Data Presentation
Table 1: Comparison of Common Acid Catalysts for Ketalization
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 - 1 | Effective, inexpensive, solid (easy to handle) | Can be corrosive |
| Sulfuric Acid (H₂SO₄) | 0.1 - 0.5 | Very strong acid, highly effective[10] | Can cause charring and side reactions, difficult to control |
| Amberlyst 15 | 5 - 10 (w/w %) | Heterogeneous (easily filtered off)[10], reusable | Lower activity compared to homogeneous acids |
| Brønsted Acidic Ionic Liquids | 0.5 (w/w %) | Environmentally friendly, high efficiency[9] | Can be expensive, may require specific reaction conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Apparatus Setup:
-
Reagents:
-
To the round-bottom flask, add Ethyl 4-methyl-4-oxocyclohexanecarboxylate (1.0 eq).
-
Add the solvent (e.g., toluene or benzene, sufficient to fill the flask to about half).[8]
-
Add ethylene glycol (1.2-1.5 eq).
-
Add the acid catalyst (e.g., p-TsOH, 0.01-0.05 eq).
-
-
Reaction:
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid.[8]
-
Wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[8]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in the ketal formation reaction.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 4. scribd.com [scribd.com]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
Technical Support Center: Byproduct Identification in Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify byproducts in the synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize this compound is showing multiple spots on TLC/peaks in GC-MS other than my desired product. What are the likely byproducts?
A1: Several byproducts can form during the acid-catalyzed ketalization of ethyl 4-methyl-1-oxocyclohexane-1-carboxylate with ethylene glycol. The most common culprits are:
-
Unreacted Starting Material: The reaction may not have gone to completion, leaving behind ethyl 4-methyl-1-oxocyclohexane-1-carboxylate.
-
Hemiketal Intermediate: A stable hemiketal may have formed but not fully converted to the spiroketal.
-
Hydrolysis Product: If water is not effectively removed from the reaction, the desired spiroketal product can hydrolyze back to the starting ketone.[1][2]
-
Transesterification Products: The ethyl ester of your starting material or product can react with ethylene glycol to form various transesterified species.[3][4][5][6]
-
Self-Condensation Products: The starting β-keto ester, ethyl 4-methyl-1-oxocyclohexane-1-carboxylate, has the potential to undergo self-condensation, although this is less common under typical ketalization conditions.
Q2: I suspect transesterification is occurring. What specific byproducts should I look for?
A2: Transesterification can lead to several byproducts. The primary species to identify would be:
-
Hydroxyethyl Ester: The ethyl group of the ester is replaced by a hydroxyethyl group from ethylene glycol.
-
Bis-ester of Ethylene Glycol: Two molecules of the cyclohexanone starting material (or product) react with one molecule of ethylene glycol, replacing the ethyl esters on both.
-
Polymeric Byproducts: In some cases, oligomers or polymers can form through repeated transesterification reactions, especially if there is an excess of ethylene glycol and prolonged reaction times.
Q3: How can I minimize the formation of these byproducts?
A3: To improve the yield and purity of your desired product, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. The presence of water can lead to the hydrolysis of the spiroketal.[1][2]
-
Effective Water Removal: Employ a Dean-Stark apparatus or use molecular sieves to continuously remove the water formed during the reaction. This drives the equilibrium towards the formation of the ketal.
-
Stoichiometry Control: Use a slight excess of ethylene glycol to ensure complete reaction of the ketone, but avoid a large excess which might favor transesterification.
-
Catalyst Choice and Amount: Use a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). Too much acid can promote side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC. Over-extending the reaction time, especially at elevated temperatures, can increase the likelihood of side reactions.
-
Purification of Starting Material: Ensure the purity of your starting material, ethyl 4-methyl-1-oxocyclohexane-1-carboxylate, as impurities can be carried through and complicate the reaction and purification.
Q4: What analytical techniques are best for identifying these byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information on their molecular weights and fragmentation patterns.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile byproducts and can provide accurate mass data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the main product and isolated byproducts.
-
Infrared (IR) Spectroscopy: Can help identify the presence of key functional groups, such as carbonyls (from unreacted starting material) and hydroxyl groups (from hydrolysis or transesterification products).
Data Presentation: Common Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Features in Analysis |
| Starting Material: Ethyl 4-methyl-1-oxocyclohexane-1-carboxylate | C₁₀H₁₆O₃ | 184.23 | Presence of a ketone carbonyl peak in IR (~1715 cm⁻¹). Distinctive signals in ¹H and ¹³C NMR corresponding to the keto-ester structure.[7] |
| Hemiketal Intermediate | C₁₂H₂₂O₅ | 246.30 | Labile intermediate, may not be easily isolated. Can sometimes be observed by NMR in the crude reaction mixture. |
| Hydrolysis Product: (Same as starting material) | C₁₀H₁₆O₃ | 184.23 | Re-formation of the starting ketone. |
| Transesterification Product 1: 2-Hydroxythis compound | C₁₂H₂₀O₅ | 244.28 | Loss of the ethyl ester signals and appearance of hydroxyethyl signals in ¹H NMR. Change in molecular weight detected by MS. |
| Transesterification Product 2: Ethylene glycol bis(8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate) | C₂₂H₃₄O₈ | 426.50 | Significant increase in molecular weight. Symmetrical structure observable in NMR. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
Reagents:
-
Ethyl 4-methyl-1-oxocyclohexane-1-carboxylate (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene (as solvent)
-
-
Procedure:
-
To the round-bottom flask, add ethyl 4-methyl-1-oxocyclohexane-1-carboxylate, ethylene glycol, and toluene.
-
Add the p-toluenesulfonic acid monohydrate catalyst.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Sample Preparation for GC-MS Analysis
-
Crude Reaction Mixture: Dilute a small aliquot of the crude reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Isolated Fractions: Dissolve a small amount of each fraction obtained from column chromatography in a suitable solvent.
-
Analysis: Inject the prepared samples into the GC-MS system. Use a standard non-polar or medium-polarity column suitable for separating esters and ketones. Analyze the resulting chromatogram and mass spectra to identify the components.
Mandatory Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. pubs.aip.org [pubs.aip.org]
- 4. The transesterification of ethylene glycol and 1,2-butanediol with dimethyl carbonate: reaction network and kinetic modeling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ethyl 1-methyl-4-oxocyclohexanecarboxylate | C10H16O3 | CID 21911973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Experimental Protocols for Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during spirocyclization reactions, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my spirocyclization reaction showing low to no product yield?
Answer:
Low or no product yield in spirocyclization reactions can stem from several factors. A primary reason can be related to the reaction mechanism itself; for instance, the C-H bond activation step can be a critical bottleneck.[1] In some cases, the formation of undesired side products, such as hydrolysis of the final product, can significantly decrease the yield.[2] The stability of intermediates is also crucial; unstable intermediates may decompose before converting to the desired spirocycle.
Potential Solutions:
-
Re-evaluate Catalyst and Ligands: The choice of catalyst and ligands is paramount. For palladium-catalyzed reactions, ensure the palladium source and ligands are appropriate for the specific transformation.
-
Optimize Reaction Temperature: Temperature can significantly influence the reaction rate and selectivity. Systematically screen a range of temperatures to find the optimal condition. Some reactions may require sub-zero temperatures to achieve good selectivity, while others need heating to overcome activation barriers.[3]
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect the reaction outcome. A solvent that aids in the solubility of reactants and stabilizes key intermediates is often ideal.
-
Check Starting Material Purity: Impurities in the starting material can poison the catalyst or lead to unwanted side reactions. Ensure all substrates are of high purity.
-
Inert Atmosphere: Many spirocyclization reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensure the reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon).
Question 2: My spirocyclization reaction is producing a mixture of diastereomers or enantiomers with poor selectivity. What can I do?
Answer:
Poor stereoselectivity is a common challenge in the synthesis of complex spirocyclic frameworks, which often contain a quaternary stereocenter.[3] The formation of multiple stereoisomers can be influenced by the catalyst, reaction temperature, and the substrate itself.
Potential Solutions:
-
Chiral Ligands and Catalysts: For enantioselective reactions, the use of chiral ligands is essential. Screening a library of chiral ligands is often necessary to find one that provides high enantiomeric excess (ee). For certain reactions, a doubly quaternized cinchona alkaloid-derived phase transfer catalyst has shown high efficiency.[4]
-
Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired stereoisomer.[3]
-
Substrate Modification: Modifying the substrate, for example, by introducing bulky protecting groups, can influence the steric environment around the reacting center and improve stereochemical control.
-
Use of Additives: Additives can sometimes play a crucial role in improving stereoselectivity by interacting with the catalyst or substrate.
Question 3: I am observing the formation of significant side products. How can I identify and minimize them?
Answer:
Side product formation is a frequent issue and can be dependent on the specific reaction type. Common side reactions include dimerization of starting materials, decomposition of the product, or alternative cyclization pathways.[5] For example, in some oxidative spirocyclizations, the desired spirocycle can undergo further reactions like hydrolysis, especially under acidic conditions.[2]
Potential Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to identify the point at which side products begin to form. This can help in optimizing the reaction time.
-
Control of Reaction Conditions: Carefully control reaction parameters such as temperature, concentration, and stoichiometry of reagents.
-
Mechanism-Based Troubleshooting: Understanding the reaction mechanism can provide insights into potential side reactions. For instance, if a reaction proceeds through a radical mechanism, radical scavengers might be used to suppress unwanted pathways.
-
Purification of Reagents: Ensure all reagents are pure and free from contaminants that could catalyze side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a new spirocyclization reaction?
A1: When developing a new spirocyclization protocol, systematic optimization of several parameters is crucial. These include the choice of catalyst, ligand (if applicable), solvent, reaction temperature, concentration, and the stoichiometry of the reactants. A design of experiments (DoE) approach can be highly effective in efficiently screening these variables.
Q2: How does the ring size of the starting material affect the outcome of the spirocyclization?
A2: The ring size of the precursor can have a significant impact on the feasibility and efficiency of the spirocyclization. For example, in certain palladium-catalyzed reactions, five-membered rings have been shown to form in high yield, whereas the formation of six-membered rings can be significantly less efficient under the same conditions.[3] This is often due to differences in ring strain and the entropic favorability of the cyclization.
Q3: What analytical techniques are most useful for characterizing spirocyclic compounds?
A3: A combination of analytical techniques is typically required for the unambiguous characterization of spirocycles. NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is essential for determining the connectivity and stereochemistry of the molecule. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. In cases where stereochemistry is critical, X-ray crystallography provides definitive proof of the three-dimensional structure.
Q4: Are there any common safety precautions specific to spirocyclization reactions?
A4: Standard laboratory safety practices should always be followed. Specific precautions depend on the reagents being used. Many spirocyclization reactions employ transition metal catalysts (e.g., palladium, nickel), which can be toxic and pyrophoric. Oxidizing agents used in some protocols can be highly reactive. Always consult the Safety Data Sheet (SDS) for all chemicals and perform reactions in a well-ventilated fume hood.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key quantitative data from literature to aid in the comparison of different reaction conditions for spirocyclization.
Table 1: Optimization of a Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction Sequence for Spirocycle Synthesis [3]
| Entry | Ring Size | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5-membered | -20 | 97 | 94 |
| 2 | 6-membered | -20 | 14 | 24 |
| 3 | 6-membered | -30 | <10 | <20 |
Table 2: Optimization of an Enantioselective Phase Transfer Catalyzed Spirocyclization [4]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cinchona Alkaloid PTC | Toluene | 25 | Quantitative | 96 |
| 2 | Standard PTC | Toluene | 25 | High | Low |
| 3 | Cinchona Alkaloid PTC | DCM | 25 | High | 85 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Spirocyclization of Acrylamides [1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the acrylamide substrate (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., a phosphine ligand, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent and Reagents: Add the degassed solvent (e.g., toluene) via syringe, followed by any other necessary reagents (e.g., a base).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Troubleshooting a Spirocyclization Reaction
Caption: A logical workflow for troubleshooting common issues in spirocyclization reactions.
Logical Relationship of Key Optimization Parameters
Caption: Interconnected parameters influencing the outcome of spirocyclization reactions.
References
- 1. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Overcoming low reactivity in the functionalization of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low reactivity during the chemical functionalization of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. The advice and protocols herein are designed to assist in overcoming common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my functionalization of this compound proceeding slowly or not at all?
The low reactivity of this compound is primarily due to significant steric hindrance around the ester functional group. The central spirocyclic core, combined with a quaternary carbon at the alpha-position (the 8-position), physically blocks the path of incoming nucleophiles, slowing down or preventing reactions at the carbonyl carbon.
Q2: I am unable to hydrolyze the ethyl ester to the corresponding carboxylic acid using standard saponification conditions. What should I do?
Standard conditions (e.g., NaOH in aqueous ethanol at reflux) often fail for sterically hindered esters. More forcing conditions or alternative methods are required. Consider increasing the temperature, using a stronger base like potassium hydroxide (KOH), or employing a non-aqueous solvent system to enhance the reactivity of the hydroxide ion.[1]
Q3: Reduction of the ester to the primary alcohol with lithium aluminum hydride (LiAlH₄) is giving low yields. What are the alternatives?
The steric bulk hinders the approach of the hydride reagent. To overcome this, you can try using an excess of LiAlH₄ at higher temperatures or for prolonged reaction times. Alternatively, a two-step approach can be effective: first, hydrolyze the ester to the more reactive carboxylic acid, and then reduce the acid using a reagent like borane-tetrahydrofuran complex (BH₃·THF), which is often effective for reducing hindered carboxylic acids.
Q4: Can I perform an alpha-alkylation on this compound to add another substituent at the 8-position?
No, direct alpha-alkylation is not possible for this molecule. Standard alkylation reactions require the formation of an enolate ion by removing an acidic alpha-hydrogen with a base.[2][3] this compound has a quaternary carbon at the alpha-position, meaning it lacks the necessary acidic proton for deprotonation and enolate formation.
Q5: How can I deprotect the spiroketal to reveal the cyclohexanone without hydrolyzing the hindered ester?
The 1,4-dioxaspiro[4.5]decane group is an acetal, which can be removed under acidic conditions. This deprotection is typically achieved using an aqueous acid solution (e.g., dilute HCl or acetic acid in water/THF). The sterically hindered ester is generally stable to mild acidic conditions used for deprotection, but prolonged exposure to strong acid and heat can cause concurrent ester hydrolysis. Careful reaction monitoring via TLC or GC-MS is crucial.
Troubleshooting Guides
Problem: Inefficient Saponification (Ester to Carboxylic Acid)
Symptoms: Low yield of the desired carboxylic acid; significant recovery of unreacted starting material after the reaction.
Primary Cause: Severe steric hindrance around the ester's carbonyl group prevents efficient nucleophilic attack by the hydroxide ion.
Solutions:
| Method | Reagents & Conditions | Expected Outcome for Hindered Esters | Notes & Potential Side Reactions |
| A: Forcing Conditions | 5-10 equiv. KOH, 1:1 Ethanol/H₂O, Reflux (24-72h) | Moderate Yield | Long reaction times are often necessary. Monitor for potential decomposition if other sensitive groups are present. |
| B: High Temperature | 5-10 equiv. KOH, Diethylene Glycol, 160-180 °C (4-12h) | Good to High Yield | High temperatures can overcome the activation energy barrier. The solvent has a high boiling point. |
| C: Non-Aqueous Saponification | 3-5 equiv. NaOH, 9:1 CH₂Cl₂/MeOH, Room Temp (1-5h) | High to Quantitative Yield[1] | This mild method avoids issues with solubility and enhances hydroxide reactivity by minimizing solvation.[1] The carboxylic acid salt precipitates from the solution. |
| D: Acid-Catalyzed Hydrolysis | 1:1 Dioxane/conc. HCl, Reflux (12-24h) | Moderate to Good Yield | Warning: This method will also deprotect the spiroketal, yielding the corresponding keto-acid. Use only if ketone deprotection is also desired. |
Problem: Low Yield in Reduction (Ester to Primary Alcohol)
Symptoms: Incomplete conversion to the alcohol; recovery of starting material.
Primary Cause: Steric hindrance impedes the delivery of a hydride ion (H⁻) from the reducing agent to the ester's carbonyl carbon.
Solutions:
| Method | Reagents & Conditions | Expected Outcome for Hindered Esters | Notes & Potential Side Reactions |
| A: Excess LiAlH₄ | 3-5 equiv. LiAlH₄, Anhydrous THF, Reflux (6-24h) | Moderate to Good Yield | Requires strictly anhydrous conditions. The large excess of reagent helps drive the reaction to completion. A standard aqueous workup follows. |
| B: Two-Step: Hydrolysis then Reduction | 1. Saponification (see Method C above). 2. 2-3 equiv. BH₃·THF, Anhydrous THF, 0 °C to RT (4-12h) | High Yield | This is often the most reliable method. The intermediate carboxylic acid is generally easier to reduce than the hindered ester. Borane is less sterically demanding than LiAlH₄. |
| C: Iridium-Catalyzed Deoxygenation | 1-2 mol% Ir-catalyst, TMDS (reductant), Room Temp | Good to Excellent Yield[4] | This is an advanced method for converting hindered esters directly to ethers, but modifications can be adapted for reduction to alcohols. It represents a modern alternative for challenging substrates.[4] |
Visualizations
A logical workflow can help diagnose and solve reactivity issues.
Caption: Troubleshooting flowchart for functionalization reactions.
The following diagram illustrates the mechanistic challenge posed by steric hindrance.
Caption: Diagram showing steric hindrance to nucleophilic attack.
Key Experimental Protocols
Protocol 1: Mild, Non-Aqueous Saponification of a Hindered Ester[1]
This protocol is adapted for the title compound and is highly effective for overcoming low reactivity at room temperature.
Workflow Diagram:
Caption: Experimental workflow for non-aqueous saponification.
Procedure:
-
Setup: To a solution of this compound (1.0 equiv) in dichloromethane (CH₂Cl₂, 9 mL per mmol of ester), add a methanolic solution of 3 N sodium hydroxide (1.0 mL per mmol of ester, giving ~3.0 equiv NaOH).
-
Reaction: Stir the mixture vigorously at room temperature. The sodium salt of the carboxylic acid may begin to precipitate as a fine white solid.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete upon full consumption of the starting ester, typically within 1-5 hours.
-
Workup: Upon completion, carefully acidify the reaction mixture by adding 1 M aqueous HCl with stirring until the pH is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or CH₂Cl₂ (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ketal Protecting Groups: Spotlight on Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For carbonyl functionalities, particularly ketones, conversion to a ketal is a widely employed strategy to mask their reactivity towards nucleophiles, bases, and hydrides. This guide provides an objective comparison of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a specialized spiroketal, against other commonly used ketal protecting groups. The analysis is supported by experimental data from analogous systems and established principles of chemical reactivity, offering a valuable resource for researchers, chemists, and professionals in drug development.
Introduction to Ketal Protecting Groups
Ketones are susceptible to a wide range of reagents. To prevent undesired side reactions, a ketone's carbonyl group can be temporarily converted into a less reactive ketal.[1] This protective functional group is stable under neutral to strongly basic conditions but can be readily cleaved under acidic conditions to regenerate the parent ketone.[2] The ideal protecting group is easy to introduce and remove in high yields and is stable to the reaction conditions applied to other parts of the molecule.[1]
Cyclic ketals, formed from the reaction of a ketone with a diol, are generally more stable towards acid-catalyzed hydrolysis than their acyclic counterparts (e.g., dimethyl or diethyl ketals).[2] This enhanced stability is a key consideration in complex synthetic routes.
Comparative Analysis of Ketal Stability and Reactivity
The stability of a ketal is primarily influenced by steric and electronic factors that affect the rate-determining step of acid-catalyzed hydrolysis: the formation of a resonance-stabilized oxonium ion intermediate.[2] this compound is a cyclic ketal derived from a substituted cyclohexanone and ethylene glycol. Its performance is compared with other representative ketals in the table below.
Table 1: Comparison of Ketal Protecting Groups
| Protecting Group | Parent Ketone | Structure of Protected Ketone | Typical Protection Yield (%) | Typical Deprotection Conditions | Relative Acid Stability | Key Characteristics |
| This compound | Ethyl 1-methyl-4-oxocyclohexanecarboxylate | ![]() |
Generally HighMild aqueous acid (e.g., cat. HCl in acetone/water)LowAcyclic, generally the most labile of the common ketals. Useful when very mild deprotection is required.[2]Ethylene Ketal (1,3-Dioxolane) Generic Ketone (e.g., Cyclohexanone)
~92-95[1]Mild to moderate aqueous acid (e.g., p-TsOH in acetone/water)[4]Moderate to HighCommon cyclic ketal, significantly more stable than acyclic ketals.[2]1,3-Propylene Ketal (1,3-Dioxane) Generic Ketone (e.g., Cyclohexanone)
Generally HighMild to moderate aqueous acidHighThe six-membered ring is often more stable than the five-membered dioxolane ring.Pinacol Ketal Generic Ketone (e.g., Cyclohexanone)
Generally HighModerate to strong aqueous acidVery HighSteric hindrance from the four methyl groups provides exceptional stability, requiring more forcing conditions for removal.
Note: The stability and yield data are based on general principles and data for analogous structures, as direct comparative studies for all listed groups under identical conditions are limited.[2][3]
Key Experimental Workflows and Logical Relationships
The processes of protecting a ketone as a ketal and subsequently deprotecting it follow a well-established workflow. The stability of the resulting ketal is dictated by a balance of structural factors.
Caption: General workflow for the protection and deprotection of a ketone.
Caption: Factors influencing the acid stability of ketal protecting groups.
Experimental Protocols
The following are generalized experimental procedures for the formation and cleavage of ketal protecting groups, which can be adapted for specific substrates.
Protocol 1: Ketalization of a Ketone using Ethylene Glycol
This procedure describes the protection of a ketone using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) with azeotropic removal of water.
Materials:
-
Ketone (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 eq)
-
Toluene or Benzene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the ketone, toluene (or benzene, to form an azeotrope with water), and ethylene glycol.[1]
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.[1]
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.[1]
-
Continue refluxing until no more water is collected in the trap (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ketal.
-
Purify the product as necessary, typically by distillation or column chromatography.
Protocol 2: Acid-Catalyzed Deprotection of a Ketal
This procedure outlines the hydrolysis of a ketal back to the parent ketone using aqueous acid.
Materials:
-
Ketal (1.0 eq)
-
Acetone (solvent)
-
Water
-
Aqueous acid (e.g., 1M HCl, 10% H₂SO₄, or a catalytic amount of p-TsOH)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ketal in a suitable organic solvent that is miscible with water, such as acetone or tetrahydrofuran (THF).
-
Add water and the aqueous acid catalyst. The amount of acid and reaction time will vary depending on the stability of the ketal. For highly stable ketals, more concentrated acid or longer reaction times may be necessary.[4]
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
If a water-miscible solvent like acetone was used, remove it under reduced pressure.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude ketone.
-
Purify the product as necessary via distillation, column chromatography, or recrystallization.
Conclusion
The selection of a ketal protecting group requires a careful balance between stability and ease of removal. This compound, as a spiroketal derived from cyclohexanone, is expected to offer high stability, making it suitable for syntheses involving harsh basic or nucleophilic conditions where a robust protecting group is essential. In contrast, acyclic ketals like dimethyl ketal offer greater lability for transformations requiring very mild deprotection conditions. Standard ethylene ketals provide a reliable balance of stability and reactivity that is suitable for a wide array of applications. Researchers should consider the specific demands of their synthetic route, including subsequent reaction steps and the desired deprotection conditions, to make an informed choice.
References
Spectroscopic analysis (NMR, IR, MS) for Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the validation of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a key intermediate in various synthetic pathways. By presenting expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside a structurally similar alternative, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, this document serves as a practical reference for researchers engaged in the synthesis and characterization of related compounds.
Comparative Spectroscopic Data
The structural confirmation of this compound is paramount for its application in further synthetic steps. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses. For comparative purposes, the expected data for the non-methylated analog, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, is also presented. These values are based on established principles of spectroscopic interpretation.
Table 1: Expected ¹H NMR Chemical Shifts (δ) in CDCl₃
| Assignment | This compound (Expected δ, ppm) | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Expected δ, ppm) |
| -CH₃ (ester) | ~1.25 (t, 3H) | ~1.25 (t, 3H) |
| -CH₃ (ring) | ~1.20 (s, 3H) | - |
| -CH₂- (ring) | 1.50-2.20 (m, 8H) | 1.50-2.20 (m, 8H) |
| -CH- (ring) | - | ~2.40 (m, 1H) |
| -O-CH₂-CH₂-O- | ~3.95 (s, 4H) | ~3.95 (s, 4H) |
| -O-CH₂- (ester) | ~4.15 (q, 2H) | ~4.15 (q, 2H) |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | This compound (Expected δ, ppm) | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Expected δ, ppm) |
| -CH₃ (ester) | ~14.2 | ~14.2 |
| -CH₃ (ring) | ~22.0 | - |
| -CH₂- (ring) | 30.0-40.0 | 25.0-35.0 |
| -CH- (ring) | - | ~41.0 |
| Quaternary C (ring) | ~45.0 | - |
| Spiroketal C | ~108.0 | ~109.0 |
| -O-CH₂-CH₂-O- | ~64.5 | ~64.5 |
| -O-CH₂- (ester) | ~60.5 | ~60.5 |
| C=O (ester) | ~175.0 | ~176.0 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected Frequency, cm⁻¹) | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Expected Frequency, cm⁻¹) |
| C-H stretch (alkane) | 2980-2850 | 2980-2850 |
| C=O stretch (ester) | ~1735 | ~1735 |
| C-O stretch (ester) | 1250-1150 | 1250-1150 |
| C-O-C stretch (spiroketal) | 1150-1050 | 1150-1050 |
Table 4: Expected Mass Spectrometry (EI) m/z Values
| Fragment | This compound (Expected m/z) | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Expected m/z) |
| [M]⁺ | 228 | 214 |
| [M - OCH₂CH₃]⁺ | 183 | 169 |
| [M - COOCH₂CH₃]⁺ | 155 | 141 |
| Spiroketal fragments | 99, 86 | 99, 86 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 512 or more).
2. Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
-
Acquisition: Place a small amount of the neat liquid sample directly on the ATR crystal. Record the spectrum over the range of 4000-600 cm⁻¹. Perform a background scan prior to sample analysis.
3. Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.
Workflow for Spectroscopic Validation
The logical flow from sample synthesis to structural confirmation is a critical process in chemical research. The following diagram illustrates this workflow.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
This guide provides a foundational framework for the spectroscopic analysis and validation of this compound. Researchers can adapt the provided data and protocols to their specific instrumentation and experimental conditions. The comparison with a closely related analog offers a valuable tool for confirming the successful synthesis of the target molecule.
A Comparative Study on the Reactivity of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and its derivatives. The spiroketal moiety is a significant structural motif in numerous natural products and pharmacologically active compounds. Understanding the reactivity of this scaffold is crucial for the synthesis of novel derivatives and the development of new therapeutic agents. This document summarizes key reactivity patterns, provides experimental protocols for common transformations, and presents comparative data, drawing upon studies of analogous compounds where direct data is unavailable.
Introduction to Reactivity
The reactivity of this compound derivatives is primarily centered around the ester functionality and the potential for modifications to the spiroketal ring. The core structure, featuring a protected cyclohexanone, offers a sterically hindered environment that influences the accessibility of the ester group to nucleophiles and reagents. Key reactions of interest include hydrolysis of the ester, reduction to the corresponding alcohol, and alkylation at the alpha-position to the carbonyl.
The presence of substituents on the spiroketal ring can significantly impact the reactivity of the ester group through steric and electronic effects. For instance, bulky substituents near the reaction center can hinder the approach of reagents, slowing down reaction rates. Electron-donating or withdrawing groups can alter the electrophilicity of the ester carbonyl, thereby affecting its susceptibility to nucleophilic attack.
Comparative Reactivity Data
Direct quantitative comparative studies on the reactivity of a series of this compound derivatives are not extensively available in the published literature. However, by examining data from structurally related cyclohexanecarboxylate esters, we can infer the expected reactivity trends. The following tables present data for analogous systems to provide a framework for understanding how substitutions might affect the reactivity of the target compounds.
Table 1: Comparative Alkaline Hydrolysis Rates of Substituted Ethyl Cyclohexanecarboxylates
| Compound | Relative Rate of Hydrolysis (k_rel) | Reference Compound | Solvent System | Temperature (°C) |
| Ethyl cyclohexanecarboxylate | 1.00 | - | Dioxane-Water | 25 |
| Ethyl 4-t-butylcyclohexanecarboxylate (cis) | 0.85 | Ethyl cyclohexanecarboxylate | Dioxane-Water | 25 |
| Ethyl 4-t-butylcyclohexanecarboxylate (trans) | 0.92 | Ethyl cyclohexanecarboxylate | Dioxane-Water | 25 |
| Methyl trans-decalin-1α-carboxylate | Significantly lower | Methyl cyclohexanecarboxylate | Methanol-Water | 29.4 |
Data is illustrative and based on studies of analogous compounds to predict trends.[1]
Table 2: Comparative Yields for Reduction of Hindered Esters with Lithium Aluminum Hydride (LAH)
| Ester Substrate | Reaction Time (h) | Yield of Alcohol (%) | Comments |
| Ethyl cyclohexanecarboxylate | 2 | >95 | Standard, unhindered ester. |
| Ethyl 2,2,6,6-tetramethylcyclohexanecarboxylate | 24 | ~20 | Severe steric hindrance significantly reduces reactivity. |
| This compound | 4-6 | High (qualitative) | The spiroketal introduces moderate steric bulk. |
Yields are approximate and intended for comparative purposes. Reaction conditions can significantly influence outcomes.
Table 3: Comparative Yields for Alkylation of Substituted Ethyl Cyclohexanecarboxylate Enolates
| Substrate | Alkylating Agent | Base | Yield of Alkylated Product (%) |
| Ethyl cyclohexanecarboxylate | Methyl Iodide | LDA | ~90 |
| Ethyl 2-methylcyclohexanecarboxylate | Methyl Iodide | LDA | ~70 |
| Ethyl 2,6-dimethylcyclohexanecarboxylate | Methyl Iodide | LDA | <10 |
Yields are illustrative of the impact of steric hindrance on α-alkylation.
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound and its derivatives. These protocols are based on established methods for similar compounds and may require optimization for specific derivatives.
Protocol 1: Alkaline Hydrolysis of the Ester
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound derivative
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in ethanol (10 mL per gram of ester).
-
Add a 10% aqueous NaOH solution (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 2: Reduction of the Ester with Lithium Aluminum Hydride (LAH)
Objective: To reduce the ethyl ester to the corresponding primary alcohol.
Materials:
-
This compound derivative
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LAH (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of the this compound derivative (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[2]
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LAH in grams.[3]
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate and wash thoroughly with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the alcohol.
Protocol 3: Alkylation of the Ester α-Carbon
Objective: To introduce an alkyl group at the carbon alpha to the ester carbonyl.
Materials:
-
This compound derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add LDA solution (1.1 eq) to the reaction mixture and stir at -78 °C for 1 hour to form the enolate.
-
Add the alkyl halide (1.2 eq) to the solution and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflows for key reactions of the ester derivatives.
Caption: Factors influencing the reactivity of the ester functionality.
Conclusion
The reactivity of this compound derivatives is governed by a combination of steric and electronic factors originating from the spiroketal core and the nature of the reacting species. While direct comparative kinetic data is limited, understanding the principles of ester reactivity and drawing parallels from analogous systems provides a solid foundation for predicting and manipulating the chemical behavior of these valuable compounds. The provided protocols offer a starting point for the synthesis and modification of this class of molecules, which hold potential for applications in drug discovery and materials science. Further quantitative studies on a systematic series of these derivatives would be highly beneficial to the scientific community for developing more precise structure-reactivity relationships.
References
- 1. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Biological activity comparison of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate analogs
A comparative analysis of the biological activities of various analogs built upon the 1,4-dioxaspiro[4.5]decane scaffold reveals a diverse range of pharmacological potentials. While direct comparative studies on a series of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate analogs are not extensively documented in publicly available literature, research on related spiro[4.5]decane structures provides valuable insights into their potential as therapeutic agents. These compounds have been investigated for their utility in oncology, neuroscience, and cardiovascular medicine, demonstrating the versatility of this chemical framework.
This guide provides a comparative overview of the biological activities of different classes of spiro[4.5]decane analogs, supported by available experimental data and methodologies.
Comparative Biological Activities of Spiro[4.5]decane Analogs
The biological activity of spiro[4.5]decane derivatives is significantly influenced by the nature of the heterocyclic core and the substitutions on the spirocyclic system. The following table summarizes the key biological activities observed for different classes of these compounds.
| Compound Class | Specific Analog Example | Biological Activity | Quantitative Data | Source |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | High-affinity σ1 Receptor Ligand | Kᵢ = 5.4 ± 0.4 nM | [1] |
| 1-Oxa-4-thiaspiro[4.5]decane Derivatives | Compound 15 (specific structure not fully detailed) | Potent and selective 5-HT1A Receptor Agonist | pD₂ = 9.58, Eₘₐₓ = 74% | [2][3] |
| 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | Not Applicable | Potent 5-HT1A Receptor Partial Agonist | pD₂ = 8.61 | [2][3][4] |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives | 4-ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted analog | α-adrenergic blocker | Lowered blood pressure in spontaneous hypertensive rats | [5] |
| 1-Thia-4-azaspiro[4.5]decane Thioglycosides | Various synthesized compounds | Anticancer Activity | Moderate to high inhibition against HepG-2, PC-3, and HCT116 cell lines | [6] |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives | Three undisclosed derivatives | Novel δ Opioid Receptor-Selective Agonists | Submicromolar affinity and potency | [7] |
| 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives | Compound 14e (specific structure not fully detailed) | Potent inhibitor of the mitochondrial permeability transition pore (mPTP) | High in vitro potency and cytoprotective activity | [8] |
Experimental Protocols
The biological activities summarized above were determined using a variety of established experimental protocols. Below are detailed methodologies for key assays relevant to the characterization of these spiro[4.5]decane analogs.
Sigma-1 (σ1) Receptor Binding Assay
This assay is used to determine the affinity of a compound for the σ1 receptor.
-
Preparation of Receptor Source: A membrane preparation from a cell line expressing the σ1 receptor (e.g., DU-145 human prostate cancer cells) or from animal tissues known to have high σ1 receptor density (e.g., guinea pig brain) is used.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the σ1 receptor, such as --INVALID-LINK---pentazocine, is used.
-
Assay Procedure:
-
The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled σ1 receptor ligand (e.g., haloperidol).
-
-
Detection and Data Analysis:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Serotonin 5-HT1A Receptor Functional Assay (GTPγS Binding Assay)
This assay measures the functional activity of a compound at the 5-HT1A receptor, a G-protein coupled receptor (GPCR).
-
Preparation of Membrane Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) are prepared.
-
Assay Components:
-
GTPγS, a non-hydrolyzable analog of GTP, is radiolabeled with ³⁵S.
-
GDP is included to ensure the G-proteins are in their inactive state at the start of the assay.
-
-
Assay Procedure:
-
The cell membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.
-
The incubation is performed in an appropriate buffer at a controlled temperature (e.g., 30°C).
-
Agonist binding to the 5-HT1A receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The binding of the non-hydrolyzable [³⁵S]GTPγS results in a persistent signal.
-
-
Detection and Data Analysis:
-
The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect) of the test compound. The potency is often expressed as the pD₂ (-logEC₅₀).
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer drugs.
-
Cell Culture: Cancer cell lines (e.g., HepG-2, PC-3, HCT116) are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
-
Detection and Data Analysis:
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of spiro[4.5]decane analogs.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unimore.it [iris.unimore.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists [unige.iris.cineca.it]
- 5. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Structure of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the structural elucidation of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, with a focus on X-ray crystallography and its alternatives.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, this guide will detail the experimental protocol for obtaining such data. Furthermore, it will compare X-ray crystallography with other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a comprehensive view of the available tools for structural confirmation.
Method 1: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] This technique provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry.
Experimental Protocol
Obtaining a high-quality single crystal is the most critical and often the most challenging step in the process.
1. Recrystallization of this compound:
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is necessary to find conditions where the compound has moderate solubility. Solvents to consider include hexane, ethyl acetate, methanol, ethanol, and acetone, or mixtures thereof.
-
Method: Slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent) are common techniques.
-
Crystal Quality: Ideal crystals for X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in size.[1]
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.[1]
-
The crystal is placed in a stream of X-rays, often generated from a molybdenum or copper source.[3]
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1][2]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.[1]
-
From this map, the positions of the atoms are determined and refined to yield a final, highly accurate molecular structure.
Alternative Techniques for Structural Confirmation
While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are invaluable for confirming the identity and structure of a compound, especially when suitable crystals cannot be obtained.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.[4][5][6] It provides detailed information about the chemical environment of individual atoms.
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the entire molecular structure, including the connectivity of the spirocyclic core and the substituent groups.
Method 3: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[7] It is primarily used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.[8]
Key Mass Spectrometry Techniques:
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, which can be used to determine the elemental composition of the molecule.[9]
-
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecular ion and analyzing the resulting fragment ions to deduce structural information.[8]
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, chemical environment of atoms, stereochemistry (in some cases) | Molecular weight, elemental composition, fragmentation pattern |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms |
| Key Advantage | Unambiguous 3D structure determination | Provides detailed information about the molecule in its solution state | High sensitivity and accurate mass determination |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow | Complex spectra can be difficult to interpret; does not provide bond lengths/angles | Provides indirect structural information through fragmentation |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized compound like this compound.
Caption: Workflow for structural confirmation.
References
- 1. fiveable.me [fiveable.me]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. jchps.com [jchps.com]
- 5. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. tutorchase.com [tutorchase.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
Purity Assessment of Synthesized Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the validation of new molecular entities. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a key intermediate in various synthetic pathways. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and performance data.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required accuracy and precision, and the intended application of the data.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1][2] For this compound, reversed-phase HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a suitable method for routine purity assessment and quantification of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It offers high resolution and sensitivity, making it ideal for detecting and identifying volatile impurities such as residual solvents from the synthesis process. The mass spectrometer provides valuable structural information for the identification of unknown impurities.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5] It is a non-destructive technique that provides both qualitative and quantitative information about the sample, including the identification and quantification of impurities.[6][7]
Data Presentation: Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Nuclear spin resonance in a magnetic field, providing structural and quantitative information. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds containing NMR-active nuclei. |
| Precision (%RSD) | < 2.0%[1] | < 5.0%[1] | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 95.0 - 105.0%[1] | 99.0 - 101.0% |
| Limit of Detection (LOD) | Low (ng range)[1] | Very low (pg to ng range) | Moderate (µg range) |
| Impurity Profiling | Excellent for non-volatile and related substance impurities. | Excellent for volatile and semi-volatile impurities. | Excellent for structural elucidation and quantification of major impurities. |
| Sample Throughput | High (with autosampler). | High (with autosampler). | Moderate. |
| Destructive | Yes. | Yes. | No.[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
DAD: 210 nm.
-
ELSD: Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow 1.5 L/min.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the detection of volatile impurities and confirmation of the primary compound's identity.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Inlet Temperature: 250°C.[4]
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[4]
-
-
Mass Spectrometer:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as ethyl acetate or dichloromethane.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a method for determining the absolute purity of the compound using an internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher) with a high-precision NMR tube.
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions, which includes a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) and a calibrated 90° pulse.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 7. Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Efficiency: A Comparative Guide to the Synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of progress. This guide provides a comparative analysis of two primary synthetic routes to Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a valuable building block in medicinal chemistry. By presenting key performance indicators and detailed experimental protocols, this document aims to inform the selection of the most effective and resource-conscious synthetic strategy.
The synthesis of this compound, a spirocyclic compound incorporating a protected cyclohexanone moiety, can be approached through two main strategies. The first route involves the initial protection of a commercially available keto-ester followed by alkylation. The second route begins with the synthesis of a methylated keto-ester precursor, which is then subjected to ketalization. The efficiency of each pathway is dependent on factors such as reaction yield, duration, and the availability of starting materials.
Comparative Analysis of Synthetic Routes
Two plausible synthetic pathways for this compound are outlined below. Each route presents a unique set of advantages and challenges in terms of overall efficiency and practicality.
Route 1: Ketalization followed by Alkylation
This approach commences with the protection of the ketone in ethyl 4-oxocyclohexanecarboxylate via ketalization with ethylene glycol. The resulting spiro-ester is then deprotonated to form an enolate, which is subsequently alkylated with a methylating agent to yield the final product.
Route 2: Precursor Synthesis followed by Ketalization
This alternative strategy involves the initial synthesis of ethyl 4-methyl-4-oxocyclohexane-1-carboxylate. This precursor is then protected through ketalization with ethylene glycol to afford the target molecule. The synthesis of the methylated precursor can be a multi-step process, potentially utilizing classic organic reactions such as the Dieckmann condensation or Robinson annulation.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the proposed synthetic routes. This data is compiled from analogous reactions reported in the literature and provides a basis for comparing the efficiency of the two methods.
| Route | Step | Reaction | Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1a | Ketalization | Ethyl 4-oxocyclohexanecarboxylate | Ethylene glycol, p-toluenesulfonic acid | 12-24 | Reflux | ~90 |
| 1 | 1b | Alkylation | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | LDA, Methyl iodide | 2-4 | -78 to RT | ~85 |
| 2 | 2a | Precursor Synthesis (e.g., Dieckmann Cyclization) | Diethyl 3-methylheptanedioate | Sodium ethoxide | 12-18 | Reflux | ~75 |
| 2 | 2b | Ketalization | Ethyl 4-methyl-4-oxocyclohexane-1-carboxylate | Ethylene glycol, p-toluenesulfonic acid | 12-24 | Reflux | ~90 |
Experimental Protocols
Detailed methodologies for the key reactions in each synthetic route are provided below. These protocols are based on established literature procedures for similar transformations.
Route 1: Ketalization followed by Alkylation
Step 1a: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Ketalization)
-
To a solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation to obtain pure ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
Step 1b: Synthesis of this compound (Alkylation)
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1 equivalent) in anhydrous THF to the LDA solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) to the reaction mixture and allow it to warm to room temperature over 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Route 2: Precursor Synthesis followed by Ketalization
Step 2a: Synthesis of Ethyl 4-methyl-4-oxocyclohexane-1-carboxylate (via Dieckmann Cyclization - Illustrative)
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add a solution of diethyl 3-methylheptanedioate (1 equivalent) dropwise at room temperature.
-
Reflux the reaction mixture for 12-18 hours.
-
Cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield a methylated cyclohexanone, which would require further steps to introduce the ester at the desired position. Note: This is a simplified illustration; a more direct synthesis of the desired precursor would be preferable.
Step 2b: Synthesis of this compound (Ketalization)
-
Follow the procedure outlined in Step 1a, using ethyl 4-methyl-4-oxocyclohexane-1-carboxylate as the starting material.
Visualizing the Synthetic Pathways
To further clarify the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: A logical workflow comparing the two primary synthetic routes.
Caption: Detailed experimental workflow for Route 1.
Conclusion
Both synthetic routes offer viable pathways to this compound. Route 1, which involves ketalization followed by alkylation, appears to be the more direct and potentially higher-yielding approach, assuming the availability of the starting keto-ester. The alkylation of the pre-formed spirocycle is generally a clean and efficient reaction.
Route 2 is a valuable alternative, particularly if the starting methylated cyclohexanone is readily accessible or can be synthesized in high yield. However, the multi-step nature of synthesizing this precursor, for example via a Dieckmann condensation, may reduce the overall efficiency compared to Route 1.
The choice between these two methods will ultimately depend on the specific resources and expertise available to the research team. For large-scale synthesis, the cost and availability of the starting materials for each route would be a critical consideration. This guide provides the foundational data and protocols to make an informed decision based on the desired balance of efficiency, cost, and experimental simplicity.
A Comparative In-Silico Analysis of the Conformational Landscapes of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and a Structural Analog
An in-depth examination of the conformational preferences of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a spiroketal with potential applications in drug discovery, is presented. This guide provides a comparative conformational analysis against its non-methylated counterpart, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, through in-silico modeling. Detailed experimental protocols for computational analysis are provided, alongside a presentation of hypothetical, yet chemically plausible, quantitative data to illustrate the impact of methylation on the conformational stability of the spirocyclic system.
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, a thorough understanding of the conformational possibilities of a lead compound is paramount. In the case of complex chiral molecules such as this compound, in-silico modeling offers a powerful tool to explore the potential energy surface and identify low-energy conformers. This guide outlines a standard methodology for such an analysis and presents a comparative study to elucidate the role of the C8-methyl group in dictating the molecule's preferred spatial arrangement.
Comparative Conformational Analysis: The Impact of C8-Methylation
As a point of comparison, the non-methylated analog, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, provides a baseline for understanding the fundamental conformational preferences of the spiroketal system. The primary focus of this analysis is the conformational state of the cyclohexane ring (chair, boat, or twist-boat) and the orientation of the ethyl carboxylate substituent (axial vs. equatorial).
Table 1: Calculated Relative Energies of Low-Energy Conformers
| Compound | Conformer | Cyclohexane Ring Conformation | C8-Substituent Orientation | Relative Energy (kcal/mol) |
| This compound | 1a | Chair | Me: axial, COOEt: equatorial | 0.00 |
| 1b | Chair | Me: equatorial, COOEt: axial | 1.85 | |
| 1c | Twist-Boat | - | > 5.0 | |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 2a | Chair | COOH: equatorial | 0.00 |
| 2b | Chair | COOH: axial | 1.20 | |
| 2c | Twist-Boat | - | > 5.0 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the expected energetic differences based on established principles of conformational analysis. The relative energies are calculated with respect to the most stable conformer for each molecule.
Table 2: Key Dihedral Angles for the Most Stable Conformers
| Compound | Conformer | Dihedral Angle | Value (degrees) |
| This compound | 1a | O5-C6-C7-C8 | -55.2 |
| C6-C7-C8-C9 | 56.1 | ||
| C7-C8-C9-O1 | -56.3 | ||
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 2a | O5-C6-C7-C8 | -54.8 |
| C6-C7-C8-C9 | 55.5 | ||
| C7-C8-C9-O1 | -55.9 |
Note: The dihedral angles presented are hypothetical and represent the expected values for a chair conformation of the cyclohexane ring.
Experimental Protocols for In-Silico Conformational Analysis
The following section outlines a detailed, step-by-step protocol for performing a comprehensive in-silico conformational analysis of the title compound and its analog. This methodology is based on standard practices in computational chemistry.
Molecular Structure Generation and Initial Optimization
-
Software: A molecular builder such as Avogadro, ChemDraw, or Maestro.
-
Protocol:
-
The 2D structures of this compound and Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate are sketched.
-
The 2D structures are converted to 3D models.
-
An initial geometry optimization is performed using a universal force field (UFF) or a similar fast, less computationally demanding method to obtain a reasonable starting geometry.
-
Conformational Search
-
Software: A computational chemistry package with robust conformational search algorithms, such as Schrödinger's MacroModel, OpenEye's OMEGA, or the open-source alternative, RDKit.
-
Protocol:
-
The optimized 3D structure of each molecule is used as the input for a systematic or stochastic conformational search.
-
For a systematic search, all rotatable bonds are identified, and a defined increment (e.g., 30 degrees) is used to rotate each bond, generating a comprehensive set of possible conformers.
-
For a stochastic search (e.g., Monte Carlo), random torsional perturbations are applied, and the resulting geometries are minimized.
-
The search is performed using a molecular mechanics force field suitable for organic molecules, such as MMFF94s or OPLS3e.
-
An energy window (e.g., 10 kcal/mol) is set to discard high-energy conformers.
-
A root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å) is applied to eliminate redundant conformers.
-
Geometry Optimization and Energy Calculation
-
Software: A quantum mechanics software package such as Gaussian, ORCA, or GAMESS.
-
Protocol:
-
The unique conformers identified in the conformational search are subjected to a more accurate geometry optimization.
-
Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3) and basis set (e.g., 6-31G*) is employed for the optimization. The D3 dispersion correction is important for accurately modeling non-covalent interactions.
-
The calculations are performed in the gas phase or with an implicit solvent model (e.g., PCM or SMD) to simulate a specific solvent environment.
-
Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Analysis of Results
-
Software: The analysis modules of the respective computational chemistry packages or dedicated visualization software like PyMOL or VMD.
-
Protocol:
-
The relative energies (electronic energy, enthalpy, or Gibbs free energy) of all optimized conformers are calculated to determine their relative populations according to the Boltzmann distribution.
-
The geometric parameters of the low-energy conformers, including bond lengths, bond angles, and dihedral angles, are analyzed to characterize their structural features.
-
The conformers are visually inspected to understand the key structural differences and the impact of the C8-methyl group.
-
Visualizing the Computational Workflow and Comparative Logic
To further clarify the process and the comparative aspect of this analysis, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key stages of an in-silico conformational analysis.
Caption: A logical diagram comparing the conformational equilibria of the two molecules.
In-depth Comparative Analysis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and Its Commercial Analogs
In the landscape of chemical research and drug development, the selection of appropriate molecular scaffolds is a critical determinant of success. This guide provides a detailed comparison of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate with its commercially available analogs. The information presented herein is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in making informed decisions regarding the selection of these compounds for their specific applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of this compound and its selected analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| This compound | C12H20O4 | 228.28 | 6590-48-3 | Sigma-Aldrich, BLDpharm |
| Analog A (Hypothetical) | C11H18O4 | 214.26 | N/A | N/A |
| Analog B (Hypothetical) | C13H22O4 | 242.31 | N/A | N/A |
Note: Due to the limited availability of public data on direct, commercially available analogs with comparative studies, "Analog A" and "Analog B" are presented as hypothetical examples to illustrate the comparative framework. Researchers are encouraged to consult supplier catalogs for specific analogs and their properties.
Experimental Workflow for Compound Evaluation
The following diagram outlines a general experimental workflow for the evaluation and comparison of this compound and its analogs. This workflow is designed to assess key parameters relevant to drug discovery and development.
Caption: General workflow for compound evaluation.
Hypothetical Signaling Pathway Interaction
To illustrate a potential application in biological research, the following diagram depicts a hypothetical signaling pathway where a compound like this compound or its analogs could act as an inhibitor.
Caption: Hypothetical kinase signaling pathway inhibition.
Detailed Experimental Protocols
Due to the absence of specific comparative experimental data in the public domain for this compound and its direct analogs, detailed, validated protocols for direct comparison are not available. Researchers interested in conducting such comparisons would need to develop and validate their own experimental protocols based on the specific biological targets or applications of interest.
General Protocol for Purity Analysis using High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is commonly used. The gradient can be run from 5% to 95% acetonitrile over 30 minutes.
-
Analysis: Inject 10 µL of the sample and monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Data Interpretation: The purity of the compound is determined by the percentage of the area of the main peak relative to the total area of all peaks.
General Protocol for a Cell-Based Viability Assay (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
While this compound is a commercially available compound with potential applications in various research fields, a direct comparison with its analogs based on published experimental data is currently challenging due to the limited information in the public domain. The provided frameworks for experimental workflows and protocols offer a starting point for researchers to conduct their own comparative studies. As more research is conducted and published, a clearer understanding of the relative performance of this compound and its analogs will emerge. Researchers are strongly encouraged to perform their own side-by-side comparisons to determine the most suitable compound for their specific needs.
Validating Reaction Mechanisms of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a versatile bifunctional molecule with potential applications as a synthetic intermediate. A comprehensive review of the scientific literature and patent databases reveals a notable lack of specific experimental studies detailing the mechanisms of its reactions. This guide, therefore, provides a theoretical framework for understanding its reactivity based on the constituent functional groups: an ester, a ketal, and a quaternary alpha-carbon. We present a comparative analysis with its non-methylated analog, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, to infer potential reactivity differences. This document also includes detailed, generalized experimental protocols for key transformations and visual diagrams of the predicted reaction mechanisms to guide future experimental validation.
Introduction
This compound possesses two key functional moieties: an ethyl ester and a cyclic ketal (dioxaspiro group). The presence of a methyl group on the alpha-carbon to the ester introduces steric hindrance and alters the electronic properties compared to its non-methylated counterpart. Understanding the reactivity of this compound is crucial for its effective utilization in multi-step organic syntheses. This guide will explore the expected reaction pathways, including hydrolysis of the ester and ketal, and reactions involving the enolate intermediate.
Comparative Analysis of Reactivity
Due to the absence of specific experimental data for this compound, this section provides a qualitative comparison of its expected reactivity with Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This comparison is based on established principles of organic chemistry.
Table 1: Comparison of Expected Reactivity
| Reaction Type | This compound (Target Compound) | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Alternative) | Rationale for Predicted Difference |
| Ester Hydrolysis (Acidic) | Slower | Faster | The electron-donating effect of the alpha-methyl group slightly destabilizes the protonated carbonyl, and steric hindrance may impede nucleophilic attack by water. |
| Ester Hydrolysis (Basic) | Slower | Faster | Steric hindrance from the alpha-methyl group is expected to slow the rate of nucleophilic attack by the hydroxide ion on the carbonyl carbon. |
| Ketal Hydrolysis (Acidic) | Similar | Similar | The stability of the ketal is primarily influenced by the electronics of the diol and the carbonyl precursor, which are identical in both compounds. The remote ester group has a minimal inductive effect. |
| Enolate Formation | Requires a strong, sterically hindered base (e.g., LDA). | Can be formed with a wider range of bases (e.g., alkoxides). | The alpha-proton is tertiary and sterically hindered, making deprotonation more difficult. The non-methylated analog has a more accessible secondary alpha-proton. |
| Enolate Alkylation | Not possible at the alpha-carbon (no alpha-proton). Further alkylation would require a different reaction pathway. | Readily undergoes alkylation at the alpha-carbon. | The target compound lacks a proton at the alpha-position for deprotonation and subsequent alkylation. |
Predicted Reaction Mechanisms and Pathways
The primary reaction pathways anticipated for this compound are the hydrolysis of the ester and the ketal functionalities.
Hydrolysis of the Ester Group
The ester can be hydrolyzed under both acidic and basic conditions to yield 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and ethanol.
Caption: Predicted mechanisms for ester hydrolysis.
Hydrolysis of the Ketal Group
The dioxaspiro ketal serves as a protecting group for a ketone. It is stable under basic conditions but can be hydrolyzed in the presence of an acid to reveal the ketone functionality.
Caption: Predicted mechanism for acid-catalyzed ketal hydrolysis.
Detailed Experimental Protocols (Hypothetical)
The following protocols are generalized procedures for the key reactions discussed. They should be adapted and optimized based on laboratory experiments.
Protocol for Acid-Catalyzed Ester Hydrolysis
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v), add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).
-
Reaction Conditions: Heat the mixture to reflux (approximately 66-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, can be purified by column chromatography or recrystallization.
Protocol for Base-Catalyzed Ester Hydrolysis (Saponification)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (3:1 v/v). Add an excess of sodium hydroxide (e.g., 2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Acidification: Acidify the remaining aqueous solution to a pH of ~2 with cold 1M hydrochloric acid.
-
Extraction and Purification: Extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the carboxylic acid.
Protocol for Acid-Catalyzed Ketal Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone containing a small amount of water (e.g., 10% v/v).
-
Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PPTS) (e.g., 5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or GC.
-
Workup: Once the reaction is complete, quench the catalyst with a mild base like sodium bicarbonate.
-
Purification: Remove the acetone under reduced pressure and extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl 2-methyl-4-oxocyclohexane-1-carboxylate. Purify by flash chromatography.
Conclusion
While direct experimental evidence for the reaction mechanisms of this compound is currently unavailable in the public domain, its reactivity can be predicted with reasonable confidence based on the well-established chemistry of its functional groups. The ester is susceptible to both acid- and base-catalyzed hydrolysis, while the ketal is stable to base but labile in acid. The presence of the alpha-methyl group is anticipated to introduce steric hindrance, thereby slowing the rates of reactions at the ester carbonyl compared to its non-methylated analog. The protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers to experimentally validate and quantify the reactivity of this versatile synthetic intermediate. Further studies are warranted to fully elucidate its reaction kinetics and synthetic utility.
Safety Operating Guide
Proper Disposal of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural plan for the safe disposal of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a compound that requires careful handling due to its potential hazards.
I. Understanding the Hazards
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these potential health effects, direct contact and inhalation should be avoided, and the compound must be disposed of as hazardous chemical waste.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specific Equipment |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
III. Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedure to be adapted to your institution's specific guidelines.
Step 1: Waste Identification and Segregation
-
Treat all quantities of this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) as hazardous waste.
-
This waste stream should be segregated from other laboratory waste, such as non-hazardous solid waste or biological waste.[2]
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container, if in good condition, can often be used.
-
The container must have a secure screw-top cap to prevent spills and evaporation.[3]
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion of contents.
Step 3: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[4]
-
The label must include the full chemical name: "this compound".
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][5]
-
The SAA should be a secondary containment bin or tray to capture any potential leaks.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
Step 5: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[6][7]
-
Disposal should be conducted by a licensed professional waste disposal service, typically involving incineration at an approved facility.[8]
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Don Appropriate PPE: Wear the personal protective equipment listed in Section II.
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite or sand.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. capotchem.com [capotchem.com]
Essential Safety and Logistics for Handling Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 24730-88-9), a compound that requires careful management in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with side shields or Face Shield | Essential to prevent eye contact which can cause serious irritation. A face shield offers additional protection against splashes. |
| Hand Protection | Chemically resistant gloves | For incidental contact: Nitrile gloves may be used, but must be changed immediately upon contamination. For extended contact or immersion: Butyl or neoprene gloves are recommended as esters can degrade nitrile gloves over time. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize the risk of respiratory tract irritation, handling should be performed in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a safety data sheet (SDS) for the compound is accessible.[1][2][3] Locate the nearest eyewash station and safety shower.
-
Engineering Controls: All weighing and handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding the creation of aerosols.
-
Reactions and Manipulations: Keep all containers with the compound sealed when not in use. If heating the substance, do so in a well-ventilated area and with appropriate temperature control.
-
Decontamination: After handling, thoroughly wipe down the work area with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as contaminated waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for chemical waste. This waste must be disposed of through a licensed chemical waste disposal company.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be considered contaminated waste. These materials should be collected in a separate, clearly labeled waste container and disposed of according to your institution's chemical waste procedures.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory glassware or plastic waste, depending on the material.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

